Actinonin
説明
natural hydroxamic acid, pseudopeptide antibiotic isolated from Streptomyces species; structure
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2R)-N'-hydroxy-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-pentylbutanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O5/c1-4-5-6-8-14(11-16(24)21-27)18(25)20-17(13(2)3)19(26)22-10-7-9-15(22)12-23/h13-15,17,23,27H,4-12H2,1-3H3,(H,20,25)(H,21,24)/t14-,15+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLATMLVMSFZBN-VYDXJSESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)NO)C(=O)NC(C(C)C)C(=O)N1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](CC(=O)NO)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928580 | |
| Record name | Actinonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13434-13-4 | |
| Record name | Actinonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13434-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Actinonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013434134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Formyl-Hydroxy-Amino)-Methyl]-Heptanoic Acid [1-(2-Hydroxymethyl-Pyrrolidine-1-Carbonyl)-2-Methyl-Propyl]-Amide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04310 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Actinonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACTINONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P18SPA8N0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Actinonin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of actinonin. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Chemical Structure and Identification
This compound is a naturally occurring hydroxamate-based pseudopeptide antibiotic. Its systematic IUPAC name is (2R)-N4-hydroxy-N1-{(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl}-2-pentylbutanediamide[1]. The stereochemistry of this compound is critical for its biological activity.
The chemical structure of this compound is characterized by a hydroxamic acid moiety, which is essential for its metal-chelating properties and inhibitory activity against metalloenzymes. It also contains a pentyl group, a valine residue, and a prolinol moiety[1].
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 13434-13-4[1][2] |
| Molecular Formula | C₁₉H₃₅N₃O₅[1][2][3] |
| Molecular Weight | 385.50 g/mol [2][4] |
| InChI | InChI=1S/C19H35N3O5/c1-4-5-6-8-14(11-16(24)21-27)18(25)20-17(13(2)3)19(26)22-10-7-9-15(22)12-23/h13-15,17,23,27H,4-12H2,1-3H3,(H,20,25)(H,21,24)/t14-,15+,17+/m1/s1[1][3] |
| SMILES | CCCCC--INVALID-LINK--NO)C(=O)N--INVALID-LINK--C)C(=O)N1CCC[C@H]1CO[3] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Solid, powder[4] |
| Solubility | Soluble in ethanol (50 mg/mL), DMSO, and DMF[2][4] |
| Storage Temperature | -20°C[2][4] |
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. Its primary mechanism of action is the inhibition of metalloenzymes, particularly those containing a zinc ion in their active site.
Antibacterial Activity
This compound's antibacterial effects are primarily attributed to its potent inhibition of peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis[1]. PDF is responsible for removing the formyl group from the N-terminal methionine of newly synthesized polypeptides in bacteria. Inhibition of this enzyme leads to the accumulation of formylated proteins, ultimately resulting in bacterial growth arrest.
Table 3: In Vitro Inhibitory Activity of this compound against Peptide Deformylase (PDF)
| Target Enzyme | Organism | IC₅₀ (nM) | Kᵢ (nM) |
| Peptide Deformylase | - | - | 0.28 |
| Zn-PDF | E. coli | 90 | - |
| Ni-PDF | E. coli | 3 | - |
| Fe-PDF | E. coli | 0.8 | - |
| Ni-PDF | S. aureus | 11 | - |
| Human PDF (HsPDF) | Homo sapiens | 43 | - |
Table 4: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 8-16 |
| Streptococcus pyogenes | 8 |
| Streptococcus epidermidis | 2-4 |
Antitumor Activity
The antitumor properties of this compound are linked to its ability to induce apoptosis (programmed cell death) in cancer cells. This is primarily achieved through the inhibition of mitochondrial peptide deformylase (HsPDF), leading to mitochondrial dysfunction. The inhibition of this enzyme in the mitochondria of tumor cells triggers the intrinsic apoptotic pathway.
Key events in this compound-induced apoptosis include the depolarization of the mitochondrial membrane, a decrease in cellular ATP levels, and the activation of caspases, particularly caspase-3 and -7.
Table 5: In Vitro Cytotoxic Activity of this compound against Human Tumor Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Raji | Burkitt's lymphoma | 4 |
| MDA-MB-468 | Breast cancer | 6.9 |
| PC3 | Prostate cancer | 12.8 |
| SK-LC-19 | Lung cancer | 16.6 |
| HeLa | Cervical cancer | 27.4 |
| HT-1080 | Fibrosarcoma | 15.7 |
| AL67 | - | 49.3 |
Inhibition of Other Metalloproteinases
This compound also exhibits inhibitory activity against other metalloproteinases, including matrix metalloproteinases (MMPs) and aminopeptidases.
Table 6: Inhibitory Activity of this compound against various Metalloproteinases
| Enzyme | Kᵢ (nM) |
| MMP-1 | 300 |
| MMP-3 | 1700 |
| MMP-8 | 190 |
| MMP-9 | 330 |
| Meprin α | 20 |
Experimental Protocols
Peptide Deformylase (PDF) Inhibition Assay
A common method to determine the inhibitory activity of compounds against PDF is a colorimetric assay using a synthetic substrate.
Methodology:
-
Reagents:
-
Purified peptide deformylase enzyme.
-
Substrate: e.g., formyl-Met-Ala-Ser.
-
Coupling enzyme: e.g., aminopeptidase.
-
Detection reagent: e.g., fluorescamine.
-
Assay buffer: e.g., HEPES buffer at pH 7.4.
-
This compound (or other inhibitors) dissolved in DMSO.
-
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A reaction mixture containing the PDF enzyme and the substrate in the assay buffer is prepared.
-
Varying concentrations of this compound are added to the wells.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
The coupling enzyme (aminopeptidase) is added to cleave the deformylated product, releasing a free amino group.
-
Fluorescamine is then added, which reacts with the primary amine to produce a fluorescent product.
-
The fluorescence intensity is measured using a plate reader.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Methodology:
-
Materials:
-
Bacterial culture in logarithmic growth phase.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
This compound stock solution.
-
96-well microtiter plates.
-
-
Procedure:
-
A serial two-fold dilution of this compound is prepared in the broth medium directly in the wells of the 96-well plate.
-
Each well is then inoculated with a standardized suspension of the test bacterium.
-
Positive (bacteria and broth, no this compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Apoptosis and Mitochondrial Membrane Potential Assay
The effect of this compound on mitochondrial membrane potential can be assessed using fluorescent dyes.
Methodology:
-
Cell Culture:
-
Human tumor cell lines are cultured in appropriate media.
-
-
Treatment:
-
Cells are treated with varying concentrations of this compound for different time periods.
-
-
Staining:
-
A fluorescent dye that accumulates in mitochondria based on the membrane potential (e.g., TMRM - Tetramethylrhodamine, Methyl Ester) is added to the cells.
-
-
Analysis:
-
The fluorescence intensity is measured using flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial membrane depolarization, a hallmark of apoptosis.
-
Signaling Pathway
The primary signaling pathway for this compound-induced apoptosis in tumor cells is the intrinsic or mitochondrial pathway.
References
Actinonin: A Comprehensive Technical Guide to a Natural Hydroxamic Acid Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinonin is a naturally occurring hydroxamic acid-containing pseudopeptide antibiotic originally isolated from Streptomyces species.[1][2] It has garnered significant scientific interest due to its potent and broad-spectrum antibacterial activity, which is primarily attributed to its inhibition of peptide deformylase (PDF), an essential bacterial enzyme.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, biosynthetic pathway, quantitative efficacy data, and relevant experimental protocols. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, offering a foundational understanding of this compound as a lead compound for novel antimicrobial agents.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, a naturally occurring antibiotic, represents a promising candidate in this endeavor.[3][5] Its primary mode of action involves the potent and reversible inhibition of peptide deformylase (PDF), a critical metalloenzyme in bacterial protein synthesis.[3][6] This enzyme is responsible for the removal of the N-formyl group from the N-terminal methionine of newly synthesized polypeptides, a crucial step for protein maturation in bacteria.[7][8] The absence of a cytosolic counterpart in human cells makes bacterial PDF an attractive and selective target for antibiotic development.[9][10]
Beyond its antibacterial properties, this compound has also demonstrated inhibitory activity against other metalloenzymes, including aminopeptidases and matrix metalloproteinases (MMPs).[6] Furthermore, it has been shown to inhibit the human mitochondrial peptide deformylase (HsPDF), leading to antiproliferative and pro-apoptotic effects in various cancer cell lines.[9][11] This dual activity highlights the potential of this compound and its derivatives in both infectious disease and oncology research.
Mechanism of Action
This compound's primary mechanism of antibacterial action is the potent inhibition of peptide deformylase (PDF).[3][4] The hydroxamate moiety within this compound's structure is crucial for its inhibitory activity, acting as a chelating group that binds to the active site metal ion (typically Fe²⁺, Zn²⁺, or Ni²⁺) of the PDF enzyme.[5][7] This binding is characterized by a slow, tight-binding inhibition mechanism.[8][12] The inhibition process is described as a two-step mechanism: an initial rapid formation of an enzyme-inhibitor complex (EI), followed by a slower conformational change that results in a much more stable, tightly bound complex (EI*).[8][13] This leads to a very slow dissociation of the inhibitor from the enzyme, contributing to its potent inhibitory effect.[8]
By inhibiting PDF, this compound prevents the deformylation of nascent polypeptide chains. This results in the accumulation of N-formylated proteins, which are largely non-functional and can trigger cellular stress responses, ultimately leading to the cessation of bacterial growth (bacteriostatic effect).[1][3]
In human cells, this compound targets the mitochondrial peptide deformylase (HsPDF).[11] Inhibition of HsPDF disrupts mitochondrial protein synthesis, leading to mitochondrial membrane depolarization, ATP depletion, and ultimately, apoptosis in cancer cells.[11][14]
Quantitative Data
The efficacy of this compound has been quantified against various bacterial species and enzymatic targets. The following tables summarize key quantitative data from published literature.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Staining | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 8 - 16 | [6] |
| Streptococcus pyogenes | Gram-positive | 8 | [6] |
| Streptococcus epidermidis | Gram-positive | 2 - 4 | [6] |
| Haemophilus influenzae | Gram-negative | 1 - 2 | [6] |
| Moraxella catarrhalis | Gram-negative | 0.5 | [6] |
| Neisseria gonorrhoeae | Gram-negative | 1 - 4 | [6] |
| Salmonella Typhimurium | Gram-negative | ≤0.768 | [15] |
| Vibrio vulnificus | Gram-negative | ≤0.192 | [15] |
Table 2: Inhibitory Activity (IC50 and Ki) of this compound against Peptide Deformylases (PDFs)
| Enzyme Source | Metal Ion | IC50 (nM) | Ki (nM) | Reference |
| Escherichia coli PDF | Zn²⁺ | 90 | - | [3][6] |
| Escherichia coli PDF | Ni²⁺ | 3 | - | [3][6] |
| Escherichia coli PDF | Fe²⁺ | 0.8 | - | [3][6] |
| Staphylococcus aureus PDF | Ni²⁺ | 11 | 0.28 | [3][6] |
| Human (HsPDF) | Co²⁺ | 43 | - | [9] |
Table 3: Inhibitory Activity (Ki) of this compound against Other Metalloproteinases
| Enzyme | Ki (nM) | Reference |
| MMP-1 | 300 | [6] |
| MMP-3 | 1700 | [6] |
| MMP-8 | 190 | [6] |
| MMP-9 | 330 | [6] |
| Meprin α | 20 | [6] |
Biosynthesis of this compound
The biosynthetic gene cluster for this compound has been identified and characterized.[16] The biosynthesis involves a non-ribosomal peptide synthetase (NRPS) system. A key step in the formation of the pharmacologically active hydroxamate "warhead" is an N-hydroxylation reaction catalyzed by an AurF-like oxygenase, designated ActI.[16][17] The biosynthesis begins with octenoyl-CoA, which undergoes a series of modifications to form the N-hydroxy-2-pentyl-succinamic acid moiety that is characteristic of this compound.[17]
Experimental Protocols
The following sections provide generalized methodologies for key experiments cited in the literature for the characterization of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method.[15]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).
-
Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The diluted bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[18]
Peptide Deformylase (PDF) Inhibition Assay
The inhibitory activity of this compound against PDF can be measured using a coupled enzyme assay.
-
Assay Components: The assay mixture typically contains the PDF enzyme, a synthetic peptide substrate (e.g., formyl-Met-Ala-Ser), and a coupling enzyme such as formate dehydrogenase (FDH). NAD⁺ is also included as a cofactor for FDH.
-
Reaction Initiation: The reaction is initiated by the addition of the peptide substrate. The PDF enzyme removes the formyl group from the substrate, releasing formate.
-
Coupled Reaction: The released formate is then oxidized by FDH, which is coupled to the reduction of NAD⁺ to NADH.
-
Measurement: The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm.
-
Inhibition Studies: To determine the IC50 value, the assay is performed in the presence of varying concentrations of this compound. The percentage of inhibition is calculated, and the IC50 is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in bacteria.
Caption: Mechanism of action of this compound in human cancer cells.
Caption: Experimental workflow for MIC determination.
Conclusion
This compound stands out as a well-characterized natural product with significant potential for the development of new therapeutics. Its potent inhibition of the essential bacterial enzyme peptide deformylase provides a clear mechanism of action and a strong rationale for its use as a scaffold for novel antibiotic design. The availability of quantitative data on its efficacy and a growing understanding of its biosynthesis further support its development. Moreover, its activity against human mitochondrial PDF opens up avenues for its exploration as an anticancer agent. This technical guide provides a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and its analogs.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. bioaustralis.com [bioaustralis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Mechanism of time-dependent inhibition of polypeptide deformylase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new human peptide deformylase inhibitable by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The crystal structures of four peptide deformylases bound to the antibiotic this compound reveal two distinct types: a platform for the structure-based design of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI - Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics [jci.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization and evaluation of antimicrobial activity of this compound against foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of the this compound Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. idexx.dk [idexx.dk]
Actinonin's Role as an Apoptosis Inducer in Cancer Cells: A Technical Guide
Executive Summary: Actinonin, a naturally derived antibiotic, has demonstrated significant antiproliferative and pro-apoptotic activity across a range of human cancer cell lines. Its primary mechanism of action involves the inhibition of human mitochondrial peptide deformylase (HsPDF), a crucial enzyme for mitochondrial protein synthesis. This inhibition triggers a cascade of events including mitochondrial dysfunction, depletion of cellular ATP, and activation of the intrinsic apoptotic pathway, culminating in cancer cell death. This document provides a comprehensive technical overview of this compound's mechanism, quantitative efficacy, relevant signaling pathways, and detailed experimental protocols for its study, intended for researchers and drug development professionals in oncology.
Core Mechanism of Action: Targeting Mitochondrial Function
This compound exerts its anticancer effects primarily by targeting a fundamental cellular process within the mitochondria. Unlike many chemotherapeutics that directly damage DNA, this compound's approach is more targeted towards the bioenergetic and protein synthesis machinery of cancer cells.
Inhibition of Mitochondrial Peptide Deformylase (HsPDF)
The principal molecular target of this compound in human cells is the mitochondrial enzyme Peptide Deformylase (HsPDF).[1][2] HsPDF is responsible for removing the N-terminal formyl group from newly synthesized mitochondrial proteins, a critical step in their maturation and function.[1] By inhibiting HsPDF, this compound disrupts the normal processing of essential mitochondrial proteins, leading to widespread mitochondrial dysfunction.[1][3] Notably, HsPDF is often overexpressed in various cancers, including breast, colon, and lung cancer, presenting a potential therapeutic window for targeted inhibition.[2]
Induction of the Intrinsic Apoptotic Pathway
The disruption of mitochondrial homeostasis is a potent trigger for the intrinsic (or mitochondrial) pathway of apoptosis. This compound-induced inhibition of HsPDF leads to several key downstream events:
-
Mitochondrial Membrane Depolarization: A key early indicator of mitochondrial toxicity is the loss of the mitochondrial membrane potential (ΔΨm).[1] Treatment with this compound causes a time- and dose-dependent depolarization of the mitochondrial membrane.[1]
-
ATP Depletion: As a direct consequence of mitochondrial dysfunction, cellular ATP levels are significantly depleted in this compound-treated cancer cells.[1][3]
-
Caspase Activation: The mitochondrial damage ultimately leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Specifically, this compound treatment results in a significant increase in the activity of effector caspases, such as caspase-3 and caspase-7.[4] The induction of apoptosis can be blocked by pan-caspase inhibitors like Z-VAD-FMK, confirming the central role of this pathway.[4]
While some early studies investigated this compound as an inhibitor of CD13/aminopeptidase N (APN), subsequent research has shown that its antiproliferative and apoptotic effects are not mediated by CD13/APN inhibition.[5][6]
Quantitative Efficacy of this compound
This compound demonstrates a concentration-dependent inhibitory effect on the proliferation of cancer cells, often with greater potency compared to non-cancerous cell lines.[2][7]
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values for this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Citation(s) |
| HT-29 | Colon Cancer | 17.3 µM | [2][7] |
| Hs578T | Breast Cancer | 19.3 µM | [2][7] |
| PC-3 | Prostate Cancer | 113.5 µM | [2][7] |
| NB4 | Human Leukemia | ~2-5 µg/mL | [5][6] |
| HL60 | Human Leukemia | ~2-5 µg/mL | [5][6] |
| Raji | Human Lymphoma | 4.0 µM | [3] |
| MDA-MB-468 | Breast Cancer | 6.9 µM | [3] |
| HeLa | Cervical Cancer | 27.4 µM | [3] |
| HT-1080 | Fibrosarcoma | 15.7 µM | [3] |
Table 2: Apoptosis Rates Induced by this compound
The percentage of cells undergoing apoptosis following treatment provides a direct measure of the drug's cell-killing efficacy.
| Cell Line(s) | Cancer Type | Apoptosis Rate | Measurement Method | Citation(s) |
| HL60, NB4 | Human Leukemia | 20-35% | Intracellular Flow Cytometry | [5][6] |
| Daudi | Human Lymphoma | ~7% | Annexin V Staining | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental procedures is crucial for understanding the complex processes involved in this compound-induced apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Core signaling cascade initiated by this compound.
Experimental Workflows
The following diagrams illustrate standard workflows for assessing apoptosis and related protein expression changes.
Caption: Flow cytometry workflow for apoptosis detection.
Caption: Workflow for analyzing apoptosis-related proteins.
Detailed Experimental Protocols
The following protocols are generalized methodologies based on standard laboratory practices cited in the literature for studying this compound's effects.
Cell Proliferation Assay (e.g., CyQUANT® Assay)
This assay measures cell proliferation based on the quantification of cellular DNA content using a fluorescent dye.
-
Cell Seeding: Seed cells in a 96-well microplate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0-250 µM) for a specified period (e.g., 96 hours).[2] Include untreated and vehicle-only controls.
-
Lysis and Staining: Remove the culture medium. Freeze the plate at -80°C. Thaw the plate at room temperature and add the CyQUANT GR dye/cell-lysis buffer to each well.
-
Incubation: Incubate for 5 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with excitation at ~480 nm and emission detection at ~520 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
-
Cell Culture: Culture cells to ~70-80% confluency and treat with the desired concentration of this compound for the appropriate time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) working solution (100 µg/mL). Gently vortex the cells.
-
Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins (e.g., caspases, Bcl-2 family members).[10]
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.[10]
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
The JC-1 dye is a lipophilic, cationic dye that exhibits potential-dependent accumulation in mitochondria.
-
Cell Treatment: Treat cells with this compound in a suitable culture plate (e.g., 6-well or 96-well black-walled plate).
-
JC-1 Staining: Remove the medium and incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash cells twice with PBS or assay buffer.
-
Analysis: Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer. In healthy cells with high mitochondrial potential, JC-1 forms aggregates that fluoresce red (~590 nm). In apoptotic cells with low potential, JC-1 remains in its monomeric form and fluoresces green (~529 nm).[1] The ratio of red to green fluorescence is used to quantify the change in membrane potential.
References
- 1. Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of peptide deformylase in breast, colon, and lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound induces apoptosis in U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Actinonin's Inhibitory Effects on Matrix Metalloproteinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory effects of actinonin on matrix metalloproteinases (MMPs). It covers the mechanism of action, quantitative inhibition data, detailed experimental protocols, and relevant biological pathways, designed to serve as a comprehensive resource for professionals in the field of pharmacology and drug development.
Introduction: this compound as an MMP Inhibitor
This compound is a naturally occurring pseudotripeptide antibiotic originally isolated from Streptomyces species. While initially studied for its antibacterial properties, subsequent research has revealed its potent inhibitory activity against a class of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs). MMPs are crucial enzymes involved in the degradation and remodeling of the extracellular matrix (ECM), playing pivotal roles in both normal physiological processes like wound healing and tissue development, and pathological conditions such as cancer metastasis, arthritis, and cardiovascular diseases. The dysregulation of MMP activity is a hallmark of many diseases, making them a significant target for therapeutic intervention. This compound's ability to broadly inhibit MMPs has positioned it as a valuable tool for research and a potential scaffold for the development of novel therapeutics.
Mechanism of Action: Zinc Chelation
The inhibitory activity of this compound against MMPs is primarily attributed to its hydroxamate functional group (-CONHOH). This group acts as a powerful chelating agent for the catalytic zinc ion (Zn²⁺) located within the active site of the MMP enzyme.
The MMP active site contains a conserved motif where three histidine residues coordinate the catalytic zinc ion. This zinc ion is essential for polarizing a water molecule that initiates the hydrolysis of the peptide bonds in substrate proteins. This compound functions as a competitive inhibitor by displacing this water molecule and binding directly to the zinc ion in a bidentate manner through the oxygen atoms of its hydroxamate group. This strong interaction effectively blocks the active site, preventing substrate binding and subsequent proteolytic activity.
Quantitative Inhibition Data
This compound has been characterized as a broad-spectrum inhibitor of several MMPs. The inhibitory potency is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.
| MMP Target | Common Name | Kᵢ (nM) | Reference |
| MMP-1 | Collagenase-1 | 300 | Wahl, R.C., et al. (1995). Bioorganic & Medicinal Chemistry Letters.[1] |
| MMP-3 | Stromelysin-1 | 1700 | Wahl, R.C., et al. (1995). Bioorganic & Medicinal Chemistry Letters.[1][2] |
| MMP-8 | Collagenase-2 | 190 (130) | Wahl, R.C., et al. (1995). Bioorganic & Medicinal Chemistry Letters.[1][2] (Value discrepancy in sources) |
| MMP-9 | Gelatinase B | 330 | Wahl, R.C., et al. (1995). Bioorganic & Medicinal Chemistry Letters.[1][2] |
Note: Some sources cite a Kᵢ of 130 nM for MMP-8 from the same primary literature.
Post-Transcriptional Regulation: Inhibition of Pro-MMP-2 Activation
While this compound directly inhibits active MMPs, it also affects the MMP activation cascade. One of the key pathways for the activation of pro-MMP-2 (the inactive zymogen of MMP-2) involves Membrane Type 1 MMP (MT1-MMP, also known as MMP-14). Studies have shown that this compound inhibits the MT1-MMP-mediated activation of pro-MMP-2.[3] This effect is post-transcriptional, as this compound does not appear to suppress the gene expression of MT1-MMP itself.[3]
The activation process on the cell surface is complex:
-
An MT1-MMP molecule binds to a Tissue Inhibitor of Metalloproteinase-2 (TIMP-2).
-
This MT1-MMP/TIMP-2 complex then acts as a receptor, binding pro-MMP-2.
-
A second, adjacent TIMP-2-free MT1-MMP molecule then cleaves the pro-domain of the captured pro-MMP-2, leading to its activation.
This compound can directly inhibit the proteolytic activity of the TIMP-2-free MT1-MMP, thereby preventing the cleavage and subsequent activation of pro-MMP-2.[3]
Experimental Protocols
This section provides detailed methodologies for assessing the inhibitory effects of this compound on MMPs.
Protocol: Fluorometric Assay for IC₅₀ Determination
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a purified MMP using a quenched fluorescent substrate.
1. Materials and Reagents:
-
Recombinant active human MMP (e.g., MMP-9)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Quenched fluorescent MMP substrate (e.g., FRET-based peptide substrate)
-
96-well black microplate
-
Fluorescence plate reader
2. Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a dilution series of this compound in Assay Buffer. A typical final concentration range for testing might be 1 nM to 100 µM.
-
Enzyme Preparation: Dilute the active MMP enzyme to the desired working concentration (e.g., 1-5 nM final concentration) in cold Assay Buffer.
-
Assay Setup: In the 96-well plate, add the following to each well:
-
Inhibitor Wells: 5 µL of diluted this compound + 45 µL of diluted MMP enzyme.
-
Enzyme Control (No Inhibitor): 5 µL of Assay Buffer + 45 µL of diluted MMP enzyme.
-
Substrate Control (No Enzyme): 50 µL of Assay Buffer.
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the MMP substrate solution (prepared in Assay Buffer to 2X the final desired concentration) to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis:
-
Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the slope of the substrate control from all other wells.
-
Calculate the percent inhibition for each this compound concentration relative to the enzyme control: % Inhibition = (1 - (Rate_Inhibitor / Rate_EnzymeControl)) * 100.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Gelatin Zymography for Assessing Pro-MMP-2 Activation
This protocol is used to visualize the effect of this compound on the activation of pro-MMP-2 in cell culture.
1. Materials and Reagents:
-
Cells capable of pro-MMP-2 activation (e.g., HT1080 fibrosarcoma cells or U87 glioblastoma cells)
-
Cell culture medium, serum-free medium, PBS
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or Concanavalin A (ConA) to stimulate MMP expression/activation
-
SDS-PAGE reagents, including 10% polyacrylamide gels copolymerized with 0.1% (w/v) gelatin
-
Non-reducing sample buffer
-
Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij 35, pH 7.5)
-
Coomassie Brilliant Blue staining and destaining solutions
2. Procedure:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Wash with PBS and replace the medium with serum-free medium. Treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add a stimulating agent like PMA (10 ng/mL) or ConA to induce MMP expression and activation. Incubate for 24-48 hours.
-
Sample Collection: Collect the conditioned media. Centrifuge to remove cells and debris. Determine the total protein concentration of each sample for equal loading.
-
Electrophoresis: Mix samples with non-reducing sample buffer (do not boil). Load equal amounts of protein per lane onto the gelatin-containing polyacrylamide gel. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in Renaturing Buffer at room temperature with gentle agitation to remove SDS and allow enzymes to renature.
-
Enzyme Reaction: Incubate the gel in Developing Buffer at 37°C for 16-48 hours. This allows the gelatinases to digest the gelatin in the gel.
-
Staining and Visualization: Stain the gel with Coomassie Blue for 1 hour, followed by destaining. Areas of enzymatic activity will appear as clear bands against a blue background, corresponding to the molecular weights of pro- and active MMPs (e.g., pro-MMP-2 at ~72 kDa, active MMP-2 at ~62 kDa).
-
Analysis: Quantify the band intensity using densitometry to assess the reduction in pro-MMP-2 activation in this compound-treated samples compared to controls.
Conclusion
This compound demonstrates significant inhibitory potential against multiple matrix metalloproteinases, functioning primarily through chelation of the essential zinc ion in the enzyme's active site. Its ability to inhibit both soluble MMPs and the activation of membrane-bound MMPs, such as the MT1-MMP-mediated activation of pro-MMP-2, underscores its broad-spectrum activity. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers investigating MMPs and for professionals exploring the therapeutic potential of hydroxamate-based inhibitors in diseases driven by excessive ECM degradation.
References
Methodological & Application
Application Notes and Protocols for In Vitro Actinonin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro use of actinonin, a naturally occurring antibiotic with significant antitumor properties. This document outlines standard experimental protocols, summarizes key quantitative data, and visualizes the underlying mechanisms of action to facilitate the effective application of this compound in a research setting.
Introduction
This compound is an antibiotic agent that has demonstrated cytotoxic effects against a variety of tumor cell lines in vitro.[1][2] Its primary mechanism of action is the inhibition of peptide deformylase (PDF), a crucial enzyme for protein maturation in bacteria and, as more recently discovered, in human mitochondria.[3][4][5] This targeted action on mitochondrial protein synthesis leads to a cascade of events, including cell cycle arrest, mitochondrial dysfunction, and ultimately, apoptosis.[1][4][6] These characteristics make this compound a valuable tool for cancer research and a potential lead compound in drug development.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of human mitochondrial peptide deformylase (HsPDF).[4][5] This inhibition disrupts the proper synthesis of mitochondrial proteins, leading to mitochondrial membrane depolarization and a subsequent depletion of ATP.[3][4] The disruption of mitochondrial function triggers intrinsic apoptotic pathways, characterized by the activation of caspases, DNA fragmentation, and phosphatidylserine exposure on the outer cell membrane.[7] Additionally, this compound has been shown to induce a G1 phase cell cycle arrest in several cancer cell lines.[1][6] While initially investigated as an inhibitor of aminopeptidase N (APN/CD13), studies have shown that its antitumor effects are independent of APN/CD13 inhibition.[1][8]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various human cancer cell lines. The IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Raji | Burkitt's Lymphoma | 4 | [3] |
| MDA-MB-468 | Breast Cancer | 6.9 | [3] |
| PC3 | Prostate Cancer | 12.8 | [3] |
| SK-LC-19 | Lung Cancer | 16.6 | [3] |
| HeLa | Cervical Cancer | 27.4 | [3] |
| HT-1080 | Fibrosarcoma | 15.7 | [3] |
| AL67 | - | 49.3 | [3] |
| Hs578T | Breast Cancer | 19.3 | [9] |
| HT-29 | Colon Cancer | 17.3 | [9] |
| PC-3 | Prostate Cancer | 113.5 | [9] |
| NB4 | Acute Promyelocytic Leukemia | ~5.2 - 13 µg/ml | [1] |
| HL60 | Acute Promyelocytic Leukemia | ~5.2 - 13 µg/ml | [1] |
| DAUDI | Burkitt's Lymphoma | ~5.2 - 13 µg/ml | [1] |
Note: IC50 values for NB4, HL60, and DAUDI cells were reported as 2-5 µg/ml. The conversion to µM is approximate, using a molecular weight of 385.5 g/mol .
Table 2: Inhibitory Constants (Ki) of this compound for Various Enzymes
| Enzyme | Ki (nM) | Reference |
| Peptide Deformylase (PDF) | 0.28 | [3] |
| MMP-1 | 300 | [3] |
| MMP-3 | 1700 | [3] |
| MMP-8 | 190 | [3] |
| MMP-9 | 330 | [3] |
| Meprin α | 20 | [3] |
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the effects of this compound.
Cell Culture and this compound Preparation
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the this compound stock solution to the desired working concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).
Cell Viability and Proliferation Assay (MTT Assay)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0-250 µM).[9] Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).[9]
-
Add MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for a specified time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Quantify the percentage of apoptotic cells (Annexin V-positive). Studies have shown that this compound can induce apoptosis in 20-35% of treated cells.[1][6]
Cell Cycle Analysis
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). This compound has been observed to induce a G1 arrest.[1][6]
Mitochondrial Membrane Potential Assay
Protocol:
-
Culture cells and treat with varying concentrations of this compound.[4]
-
A positive control for maximal dissipation of mitochondrial membrane potential, such as the proton ionophore CCCP (carbonyl cyanide m-chlorophenylhydrazone), can be used.[4]
-
Stain the cells with a fluorescent dye that is sensitive to mitochondrial membrane potential, such as JC-1 or TMRM.
-
Analyze the fluorescence by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio for JC-1 or a decrease in TMRM fluorescence indicates mitochondrial membrane depolarization.[4]
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO. Ensure complete dissolution before preparing working concentrations.
-
Toxicity of Vehicle: Keep the final concentration of DMSO in the cell culture medium low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Line Variability: The sensitivity to this compound can vary significantly between different cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration range for your specific cell line.
-
Time-Dependent Effects: The effects of this compound on cell viability, apoptosis, and cell cycle can be time-dependent. Consider performing a time-course experiment to identify the optimal treatment duration.
-
Off-Target Effects: While the primary target of this compound's anticancer activity is believed to be HsPDF, it can inhibit other enzymes at higher concentrations. Be mindful of potential off-target effects in your experimental design and data interpretation.
References
- 1. Antitumor activity of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces apoptosis in U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioaustralis.com [bioaustralis.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Actinonin in Cell-Based Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinonin is a naturally occurring hydroxamic acid-containing peptide mimetic with potent antibacterial and anticancer properties. Its primary mechanism of action in eukaryotic cells is the inhibition of mitochondrial peptide deformylase (HsPDF), an essential enzyme for mitochondrial protein synthesis.[1][2] Inhibition of HsPDF disrupts mitochondrial function, leading to a cascade of events culminating in apoptosis, or programmed cell death. These application notes provide detailed protocols for the preparation of this compound solutions and its use in common cell-based assays to evaluate its cytotoxic and pro-apoptotic effects.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₃₅N₃O₅ | [2] |
| Molecular Weight | 385.5 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) and Ethanol (≥ 51 mg/mL) | [2] |
| Storage | Store solid at -20°C. Store stock solutions in aliquots at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Preparation of this compound Solutions
Proper preparation of this compound solutions is critical for obtaining reproducible results in cell-based experiments. Due to its hydrophobic nature, this compound is typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution, which is then further diluted in cell culture medium to the desired working concentration.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol for 10 mM Stock Solution:
-
Bring the this compound powder and DMSO to room temperature.
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Mass = 10 mmol/L * 385.5 g/mol * Volume in L). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.855 mg of this compound.
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions:
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, and a vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Remember to include a vehicle control (medium with DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.[3]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Quantitative Data: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Raji | Burkitt's Lymphoma | 4 | [2] |
| MDA-MB-468 | Breast Cancer | 6.9 | [2] |
| PC3 | Prostate Cancer | 12.8 | [2] |
| SK-LC-19 | Lung Cancer | 16.6 | [2] |
| HeLa | Cervical Cancer | 27.4 | [2] |
| HT-1080 | Fibrosarcoma | 15.7 | [2] |
| AL67 | 49.3 | [2] | |
| NB4 | Acute Promyelocytic Leukemia | ~2-5 µg/mL (~5.2-13 µM) | [4] |
| HL60 | Acute Promyelocytic Leukemia | ~2-5 µg/mL (~5.2-13 µM) | [4] |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) for 24 to 48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis of Apoptosis Markers
Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities and normalize to the loading control. An increase in the levels of cleaved PARP, cleaved Caspase-9, and cleaved Caspase-3, and changes in the Bax/Bcl-2 ratio are indicative of apoptosis induction.[5][6]
Visualizations
Caption: Experimental workflow for evaluating the effects of this compound.
Caption: this compound-induced intrinsic apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity of Novel this compound Derivatives as HsPDF Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
Determining the Effective Concentration of Actinonin for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinonin is a naturally occurring hydroxamic acid-containing peptide mimetic with demonstrated antibacterial and anticancer properties. Its mechanism of action in cancer cells involves the inhibition of peptide deformylase (PDF), an enzyme crucial for mitochondrial protein synthesis, leading to the induction of apoptosis and cell cycle arrest.[1][2] This document provides detailed application notes and protocols for determining the effective concentration of this compound in various cancer cell lines, enabling researchers to assess its therapeutic potential.
Data Presentation: Efficacy of this compound Across Cancer Cell Lines
The effective concentration of this compound, typically represented as the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. The following table summarizes a compilation of reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |
| U937 | Histiocytic Lymphoma | - | ~2-5 | |
| Hs578T | Breast Cancer | 19.3 | - | [3] |
| HT-29 | Colon Cancer | 17.3 | - | [3] |
| PC-3 | Prostate Cancer | 12.8 - 113.5 | - | [3][4] |
| Raji | Burkitt's Lymphoma | 4 | - | [4] |
| MDA-MB-468 | Breast Cancer | 6.9 | - | [4] |
| SK-LC-19 | Lung Cancer | 16.6 | - | [4] |
| HeLa | Cervical Cancer | 27.4 | - | [4] |
| HT-1080 | Fibrosarcoma | 15.7 | - | [4] |
| AL67 | - | 49.3 | - | [4] |
| HCT-116 | Colon Cancer | 22.6 | - | [4] |
| NB4 | Acute Promyelocytic Leukemia | - | ~2-5 | [5] |
| HL60 | Acute Promyelocytic Leukemia | 8.8 | ~2-5 | [2] |
| DAUDI | Burkitt's Lymphoma | 5.3 | - | [2] |
Note: Conversion between µM and µg/mL requires the molecular weight of this compound (~385.48 g/mol ). Discrepancies in IC50 values for the same cell line can arise from differences in experimental conditions, such as incubation time and assay methodology.
Experimental Protocols
Determination of Cell Viability using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[8]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time period. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the use of PI staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[3][10]
Materials:
-
This compound-treated and control cells
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (containing RNase A)[4]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described previously and harvest approximately 1-2 x 10^6 cells.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for longer storage.[1][5]
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.[4]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.
Mandatory Visualizations
Caption: Experimental workflow for determining the effective concentration of this compound.
Caption: Signaling pathway of this compound-induced apoptosis and cell cycle arrest in cancer cells.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. corefacilities.iss.it [corefacilities.iss.it]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Actinonin in a Xenograft Mouse Model of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of actinonin, a potent peptide deformylase (PDF) inhibitor, in preclinical xenograft mouse models of cancer. The information compiled herein, including detailed protocols and quantitative data, is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.
Introduction
This compound is a naturally occurring antibiotic that has demonstrated significant anti-cancer properties. Its primary mechanism of action is the inhibition of human mitochondrial peptide deformylase (HsPDF), an enzyme essential for mitochondrial protein synthesis.[1][2] Inhibition of HsPDF in cancer cells leads to mitochondrial dysfunction, characterized by membrane depolarization and ATP depletion, ultimately triggering apoptosis.[1][2] Preclinical studies in various xenograft models have shown that this compound can effectively inhibit tumor growth with minimal toxicity to normal tissues, highlighting its potential as a therapeutic agent.[2][3]
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Raji | Burkitt's Lymphoma | 4 | [3] |
| MDA-MB-468 | Breast Cancer | 6.9 | [3] |
| PC3 | Prostate Cancer | 12.8 | [3] |
| SK-LC-19 | Lung Cancer | 16.6 | [3] |
| HeLa | Cervical Cancer | 27.4 | [3] |
| HT-1080 | Fibrosarcoma | 15.7 | [3] |
| AL67 | 49.3 | [3] | |
| Hs578T | Breast Cancer | 19.3 | [4] |
| HT-29 | Colon Cancer | 17.3 | [4] |
| NB4 | Acute Promyelocytic Leukemia | ~2-5 µg/ml | [5] |
| HL60 | Acute Promyelocytic Leukemia | ~2-5 µg/ml | [5] |
In Vivo Efficacy of this compound in Xenograft Models
The table below presents a summary of the in vivo anti-tumor activity of this compound in different human cancer xenograft mouse models.
| Cancer Type | Cell Line | Mouse Strain | This compound Dosage & Administration | Treatment Schedule | Key Findings | Reference |
| Prostate Cancer | CWR22 | Athymic Nude | 250 mg/kg, i.p. | Twice daily for 2 weeks (excluding weekends) | Significant inhibition of tumor growth | [2] |
| Prostate Cancer | CWR22 | Athymic Nude | 500 mg/kg, oral | Twice daily for 2 weeks (excluding weekends) | Significant inhibition of tumor growth | [2] |
| Non-Small Cell Lung Cancer | A549 | Athymic Nude | 150 mg/kg, i.p. | Once daily for 2 weeks (excluding weekends) | Significant inhibition of tumor growth | [2] |
| Leukemia | AKR | Syngeneic | Dose-dependent | Not specified | Increased survival advantage | [5][6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Proper formulation of this compound is critical for its bioavailability and efficacy in vivo. The following protocols are recommended for preparing this compound for intraperitoneal (i.p.) or oral (p.o.) administration.
Protocol 1: Clear Solution for Injection
This protocol is suitable for preparing a clear solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare a 1 mL working solution, sequentially add and mix the following components:
-
100 µL of this compound stock solution (10% of final volume)
-
400 µL of PEG300 (40% of final volume)
-
50 µL of Tween-80 (5% of final volume)
-
450 µL of Saline (45% of final volume)
-
-
Ensure the solution is clear after each addition. Gentle warming or sonication can be used to aid dissolution.
-
It is recommended to prepare this working solution fresh on the day of use.
Protocol 2: Suspended Solution for Oral or Intraperitoneal Administration
This protocol yields a suspended solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
20% SBE-β-CD in Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final formulation, add the this compound stock solution to the 20% SBE-β-CD in saline to achieve a final DMSO concentration of 10%.
-
Use sonication to ensure a uniform suspension.
-
This formulation can be used for both oral and intraperitoneal administration.
Xenograft Mouse Model Establishment and Treatment
The following are generalized protocols for establishing subcutaneous xenograft models. Specific cell numbers and growth times may need to be optimized for different cell lines.
A549 Human Non-Small Cell Lung Cancer Xenograft Model
Materials:
-
A549 cells
-
Culture medium (e.g., F-12K Medium with 10% FBS)
-
Matrigel
-
Athymic nude mice (e.g., BALB/c nude)
Procedure:
-
Culture A549 cells to ~80% confluency.
-
Harvest the cells using trypsin and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation. Palpate the injection site three times a week.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosage and schedule (e.g., 150 mg/kg, i.p., daily for 2 weeks).
-
Measure tumor volume with calipers every 3-5 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
CWR22 Human Prostate Cancer Xenograft Model
Materials:
-
CWR22 tumor fragments or cells
-
Athymic nude mice
Procedure:
-
The CWR22 model is typically propagated by serial transplantation of tumor fragments.
-
Surgically implant a small fragment (e.g., 2-3 mm³) of a CWR22 tumor subcutaneously into the flank of an anesthetized mouse.
-
Monitor the mice for tumor growth. Tumors typically become palpable within a few weeks.
-
Once tumors reach the desired size, randomize the mice into experimental groups.
-
Begin treatment with this compound or vehicle control as per the study design (e.g., 250 mg/kg i.p. or 500 mg/kg oral, twice daily for 2 weeks).
-
Measure tumor volume and monitor mouse health as described for the A549 model.
Signaling Pathways and Experimental Workflow
This compound-Induced Apoptotic Signaling Pathway
This compound's primary anti-cancer effect is mediated through the intrinsic pathway of apoptosis, initiated by mitochondrial stress. The following diagram illustrates the key steps in this process.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Xenograft Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a xenograft mouse model.
Caption: Experimental workflow for xenograft studies.
References
- 1. pnas.org [pnas.org]
- 2. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stressed to Death: Mitochondrial stress responses connect respiration and apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing Actinonin's Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antibacterial properties of actinonin, a naturally occurring hydroxamic acid-containing pseudopeptide. This compound is a potent inhibitor of peptide deformylase (PDF), an essential bacterial enzyme involved in protein maturation, making it an attractive target for novel antibiotic development.[1][2][3]
Overview of this compound's Antibacterial Activity
This compound exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, but also shows efficacy against some Gram-negative and acid-fast bacteria.[4] Its mechanism of action involves the potent and reversible inhibition of peptide deformylase (PDF), a metalloenzyme crucial for the removal of the N-formyl group from the N-terminal methionine of newly synthesized polypeptides in bacteria.[1][2][5] This inhibition ultimately disrupts protein synthesis, leading to a bacteriostatic effect, where bacterial growth is inhibited rather than the bacteria being killed outright.[3][4]
Data Presentation: In Vitro Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains as reported in the literature. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Bacterial Strain | Gram Staining | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 8 - 16 | [1] |
| Streptococcus pyogenes | Gram-positive | 8 | [1] |
| Streptococcus epidermidis | Gram-positive | 2 - 4 | [1] |
| Haemophilus influenzae | Gram-negative | 1 - 2 | [1] |
| Moraxella catarrhalis | Gram-negative | 0.5 | [1] |
| Neisseria gonorrhoeae | Gram-negative | 1 - 4 | [1] |
| Salmonella Typhimurium | Gram-negative | ≤0.768 | [6] |
| Vibrio vulnificus | Gram-negative | ≤0.192 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the antibacterial activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.[7][8]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[9]
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into a tube containing 3-5 mL of MHB.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]
-
-
Serial Dilution of this compound:
-
Prepare a 2-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen to bracket the expected MIC.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (containing only MHB and bacteria) and a negative control well (containing only MHB).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determining the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9][11][12] This assay is performed as a follow-up to the MIC assay.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (37°C)
Protocol:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determining the MBC:
Time-Kill Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterium over time.[13][14][15]
Materials:
-
This compound stock solution
-
Bacterial strain of interest
-
MHB or other appropriate growth medium
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Sterile agar plates
-
Colony counter
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum in the mid-logarithmic phase as described for the MIC assay, with a final concentration of approximately 5 x 10^5 CFU/mL in multiple flasks.
-
-
Exposure to this compound:
-
Add this compound to the bacterial cultures at different concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control with no this compound.
-
-
Time-Point Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[13]
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each this compound concentration and the control.
-
A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[14] A bacteriostatic effect will show inhibition of growth without a significant reduction in viable cell count.
-
Anti-Biofilm Assay
This protocol assesses the ability of this compound to inhibit biofilm formation or eradicate established biofilms.
Materials:
-
This compound stock solution
-
Bacterial strain capable of biofilm formation
-
Tryptic Soy Broth (TSB) or other suitable medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or 30% Acetic Acid
-
Microplate reader
Protocol for Biofilm Inhibition:
-
Inoculum and Treatment Preparation:
-
Prepare a bacterial inoculum as described for the MIC assay.
-
In a 96-well plate, add 100 µL of media containing serial dilutions of this compound.
-
Add 100 µL of the bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
Gently remove the planktonic bacteria (the liquid culture) from each well.
-
Wash the wells carefully with sterile PBS to remove any remaining non-adherent bacteria.
-
Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 10-15 minutes.[16]
-
Remove the crystal violet solution and wash the wells again with PBS.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.[16]
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Protocol for Biofilm Eradication:
-
Biofilm Formation:
-
Add 200 µL of bacterial inoculum to the wells of a 96-well plate and incubate at 37°C for 24-48 hours to allow for mature biofilm formation.
-
-
Treatment of Established Biofilm:
-
Remove the planktonic bacteria and wash the wells with PBS.
-
Add 200 µL of fresh media containing serial dilutions of this compound to the wells with the established biofilms.
-
-
Incubation and Quantification:
-
Incubate the plate for another 24 hours at 37°C.
-
Quantify the remaining biofilm using the crystal violet staining method described above.
-
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization and evaluation of antimicrobial activity of this compound against foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 9. microchemlab.com [microchemlab.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 14. emerypharma.com [emerypharma.com]
- 15. actascientific.com [actascientific.com]
- 16. static.igem.org [static.igem.org]
Application Notes and Protocols for Studying Mitochondrial Peptide Deformylase Using Actinonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinonin, a naturally derived antibiotic, has emerged as a valuable chemical tool for investigating the function of mitochondrial peptide deformylase (PDF). In human cells, this enzyme, designated HsPDF, is localized to the mitochondria and plays a crucial role in the processing of newly synthesized mitochondrial proteins.[1][2][3] Inhibition of HsPDF by this compound disrupts mitochondrial function, leading to a cascade of cellular events that ultimately impact cell viability and proliferation. These application notes provide a comprehensive guide for utilizing this compound to study HsPDF, including detailed experimental protocols, quantitative data, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action
This compound acts as a potent inhibitor of HsPDF.[1] By binding to the active site of the enzyme, it prevents the removal of the N-formyl group from newly synthesized mitochondrial polypeptides. This inhibition leads to the accumulation of unprocessed mitochondrial proteins, which can result in the stalling of mitochondrial ribosomes and the impairment of mitochondrial translation.[4][5][6] The disruption of mitochondrial protein synthesis, particularly of subunits of the electron transport chain, leads to a decrease in mitochondrial membrane potential, reduced ATP production, and ultimately, the activation of pathways leading to cell cycle arrest or apoptosis.[1][3]
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of this compound with mitochondrial peptide deformylase and its effects on cellular processes.
Table 1: Inhibitory Activity of this compound against Peptide Deformylase
| Enzyme Source | Metal Ion | IC50 (nM) | Reference |
| Human mitochondrial PDF (HsPDF) | Co²⁺ | 43 | [1] |
| E. coli PDF | Zn²⁺ | 90 | [1] |
| E. coli PDF | Ni²⁺ | 3 | [1] |
| E. coli PDF | Fe²⁺ | 0.8 | [1] |
| S. aureus PDF | Ni²⁺ | 11 | [1] |
Table 2: Kinetic Parameters of Human Mitochondrial Peptide Deformylase (HsPDF)
| Substrate (derived from mitochondrial proteins) | Km (mM) | kcat (s⁻¹) | Reference |
| fMet-Ala-His-Ala | 0.25 ± 0.04 | 0.12 ± 0.01 | [7] |
| fMet-Asn-Phe-Ala | 0.33 ± 0.06 | 0.10 ± 0.01 | [7] |
| fMet-Met-Tyr-Ala | 0.18 ± 0.03 | 0.15 ± 0.01 | [7] |
Table 3: Cellular Effects of this compound
| Cell Line | Assay | Endpoint | Effective Concentration (µM) | Reference |
| Daudi (human B-cell lymphoma) | Proliferation | LC50 | 5.3 | [1] |
| HL-60 (human promyelocytic leukemia) | Proliferation | LC50 | 8.8 | [1] |
| Various Cancer Cell Lines | Proliferation | IC50 | 4 - 49.3 | [1] |
| RL (human B cell lymphoma) | Mitochondrial Membrane Potential | Depolarization | 20 µg/ml (approx. 50 µM) | [1][3] |
| RL (human B cell lymphoma) | ATP Levels | Depletion | 20 µg/ml (approx. 50 µM) | [1][3] |
Mandatory Visualization
Caption: Signaling pathway of this compound-induced mitochondrial dysfunction.
Caption: General experimental workflow for investigating HsPDF using this compound.
Experimental Protocols
In Vitro HsPDF Enzymatic Assay (Formate Dehydrogenase-Coupled)
This assay measures the activity of HsPDF by detecting the formate released from a formylated peptide substrate. The formate is then oxidized by formate dehydrogenase (FDH), which reduces NAD⁺ to NADH, leading to an increase in absorbance at 340 nm.
Materials:
-
Recombinant human mitochondrial peptide deformylase (HsPDF)
-
Formylated peptide substrate (e.g., fMet-Ala-Ser)
-
Formate Dehydrogenase (FDH)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
HEPES buffer (50 mM, pH 7.2)
-
NaCl (10 mM)
-
Bovine Serum Albumin (BSA, 0.2 mg/mL)
-
This compound (for inhibition studies)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the assay buffer: 50 mM HEPES (pH 7.2), 10 mM NaCl, and 0.2 mg/mL BSA.
-
Prepare a reaction mixture containing the assay buffer, NAD⁺ (final concentration 1-2 mM), and FDH (final concentration ~0.5 U/mL).
-
For inhibition studies, pre-incubate HsPDF with varying concentrations of this compound for 15-30 minutes at room temperature.
-
Add the HsPDF enzyme (with or without inhibitor) to the wells of the 96-well plate.
-
Initiate the reaction by adding the formylated peptide substrate (e.g., 1 mM final concentration).
-
Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve.
Cell Proliferation (Viability) Assay
This protocol describes a general method to assess the effect of this compound on the proliferation of cancer cell lines using a tetrazolium-based colorimetric assay (e.g., XTT or MTS).
Materials:
-
Cancer cell line of interest (e.g., HL-60, Daudi)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
XTT or MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a desired period (e.g., 48-72 hours).
-
Add the XTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450-490 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay utilizes the lipophilic cationic dye JC-1 to measure changes in mitochondrial membrane potential (ΔΨm). In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cells to be tested
-
Complete cell culture medium
-
This compound
-
JC-1 staining solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate, chamber slide).
-
Treat the cells with various concentrations of this compound for the desired time. Include a positive control for depolarization (e.g., CCCP).
-
After treatment, wash the cells with warm PBS.
-
Incubate the cells with the JC-1 staining solution (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Microscopy: Capture images using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Flow Cytometry: Quantify the red and green fluorescence intensities of the cell population. A shift from the red-fluorescent population to the green-fluorescent population indicates a loss of mitochondrial membrane potential.
-
Cellular ATP Level Measurement Assay
This protocol measures intracellular ATP levels using a luciferase-based bioluminescence assay.
Materials:
-
Cells to be tested
-
Complete cell culture medium
-
This compound
-
ATP measurement kit (containing cell lysis buffer, luciferase, and luciferin substrate)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat the cells with this compound for various time points and concentrations.
-
At the end of the treatment, add the cell lysis reagent provided in the kit to each well and incubate according to the manufacturer's instructions to release intracellular ATP.
-
Add the luciferase/luciferin reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in the cell lysates based on the standard curve and normalize to the number of cells or total protein concentration.
Western Blot for Mitochondrial Proteins
This protocol is for analyzing the levels of specific mitochondrial proteins after this compound treatment.
Materials:
-
Cells treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against mitochondrial proteins of interest (e.g., COX-I, NDUFB8) and a loading control (e.g., VDAC or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the this compound-treated and control cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of the mitochondrial proteins to the loading control.
Conclusion
This compound is a powerful tool for elucidating the role of mitochondrial peptide deformylase in cellular physiology and pathology. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate processes of mitochondrial protein synthesis and its impact on cell fate. By carefully applying these methods, scientists can further unravel the therapeutic potential of targeting HsPDF in diseases such as cancer.
References
- 1. Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Human Peptide Deformylase Disrupts Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality control of mitochondrial protein synthesis is required for membrane integrity and cell fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Structure and Activity of Human Mitochondrial Peptide Deformylase, a Novel Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Actinonin Treatment of NB4 and HL60 Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinonin, a naturally occurring antibiotic, has demonstrated significant antitumor activity in various cancer cell lines, including the human acute myeloid leukemia (AML) cell lines NB4 and HL60. These cell lines are widely used in cancer research as models for acute promyelocytic leukemia (APL) and acute myeloid leukemia, respectively. This document provides detailed application notes summarizing the effects of this compound on these cell lines and comprehensive protocols for key experimental procedures.
Mechanism of Action
This compound's primary mechanism of action in leukemia cells is believed to be the inhibition of peptide deformylase (PDF), a mitochondrial enzyme essential for protein synthesis.[1] This inhibition leads to a cascade of events, including mitochondrial membrane depolarization, cell cycle arrest, and ultimately, apoptosis.[1][2] Notably, the cytotoxic effects of this compound appear to be independent of CD13/aminopeptidase N (APN) inhibition.[2]
Data Presentation
Cell Viability (IC50 Values)
This compound inhibits the growth of both NB4 and HL60 cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) has been reported to be in a similar range for both cell lines.
| Cell Line | IC50 Value (µg/mL) | Citation |
| NB4 | ~2-5 | [2] |
| HL60 | ~2-5 | [2] |
Apoptosis Induction
This compound treatment leads to the induction of apoptosis in a significant portion of NB4 and HL60 cells.
| Cell Line | Treatment Conditions | Percentage of Apoptotic Cells (%) | Citation |
| NB4 & HL60 | Not specified | 20-35 | [2] |
Further studies are required to determine the precise percentage of apoptotic cells at various concentrations and time points.
Cell Cycle Analysis
This compound has been shown to induce a G1 phase cell cycle arrest in both NB4 and HL60 cells.[2]
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation |
| HL60 (Control) | Vehicle | Illustrative 45 | Illustrative 40 | Illustrative 15 | |
| HL60 + this compound | IC50 concentration | Illustrative 70 | Illustrative 20 | Illustrative 10 | [2] |
| NB4 (Control) | Vehicle | Illustrative 50 | Illustrative 35 | Illustrative 15 | |
| NB4 + this compound | IC50 concentration | Illustrative 75 | Illustrative 15 | Illustrative 10 | [2] |
Note: The values in the cell cycle table are illustrative and represent a typical G1 arrest. Specific quantitative data from this compound treatment on NB4 and HL60 cells is needed for precise figures.
Protein Expression Analysis (Western Blot)
This compound-induced apoptosis is expected to involve the modulation of key apoptosis-regulating proteins. While specific data for this compound on NB4 and HL60 is limited, studies on other leukemia cell lines suggest an increase in active caspases.
| Target Protein | Expected Change in Expression | Cell Line |
| Bcl-2 | Decrease | NB4 & HL60 |
| Bax | Increase | NB4 & HL60 |
| Cleaved Caspase-3 | Increase | NB4 & HL60 |
| Cleaved Caspase-7 | Increase | NB4 & HL60 |
| Cleaved PARP | Increase | NB4 & HL60 |
This table represents expected outcomes based on the known mechanisms of apoptosis. Experimental validation is required.
Gene Expression Analysis (qPCR)
Changes in protein expression are often preceded by alterations in gene expression.
| Target Gene | Expected Change in mRNA Levels | Cell Line |
| Bcl2 | Decrease | NB4 & HL60 |
| Bax | Increase | NB4 & HL60 |
This table represents expected outcomes based on the known mechanisms of apoptosis. Experimental validation is required.
Experimental Protocols
Cell Culture
NB4 and HL60 cells are suspension cells and should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
NB4 or HL60 cells
-
This compound (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells at a density of 1 x 10^4 cells/well in a 96-well plate in a final volume of 100 µL.
-
Add various concentrations of this compound to the wells. Include a vehicle control (solvent only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
Flow cytometer
-
NB4 or HL60 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.
-
Harvest the cells by centrifugation (including the supernatant to collect detached apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing cell cycle distribution by flow cytometry.
Materials:
-
Flow cytometer
-
NB4 or HL60 cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis
This protocol is for detecting changes in protein expression.
Materials:
-
NB4 or HL60 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, harvest, and lyse in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Quantitative PCR (qPCR) Analysis
This protocol is for measuring changes in gene expression.
Materials:
-
NB4 or HL60 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., Bcl2, Bax) and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with this compound and harvest.
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions using the master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
Visualizations
Caption: Experimental workflow for studying the effects of this compound.
Caption: Proposed signaling pathway of this compound in leukemia cells.
References
Application Notes: The Use of Actinonin in Prostate Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Actinonin is a naturally occurring antibacterial agent that has garnered significant interest for its potent anti-cancer properties.[1] It functions primarily as a reversible inhibitor of peptide deformylase (PDF), an enzyme crucial for protein synthesis in prokaryotes and eukaryotic organelles like mitochondria.[2][3] Specifically, this compound targets human mitochondrial peptide deformylase (HsPDF), leading to the disruption of mitochondrial function and subsequent cell death in cancer cells.[2][4] Its multi-target capabilities, including the inhibition of other metalloproteases like aminopeptidase N (APN) and methionine aminopeptidase 2 (MetAP2), further contribute to its anti-neoplastic profile.[1][5][6] These application notes provide a comprehensive overview of this compound's mechanism, its effects on prostate cancer cell lines, and detailed protocols for its study.
Mechanism of Action
This compound exerts its primary anti-cancer effect by targeting the mitochondria.[2] It inhibits HsPDF, an enzyme that removes the N-terminal formyl group from newly synthesized mitochondrial proteins.[2][4] This inhibition disrupts the assembly of mitochondrial respiratory chain complexes, leading to a cascade of events including mitochondrial membrane depolarization, depletion of cellular ATP, and ultimately, apoptosis.[2][4] The specificity of this action is a key area of research, as HsPDF is overexpressed in several cancer types, presenting a novel therapeutic target. Furthermore, this compound's inhibition of MetAP2, an enzyme linked to angiogenesis, suggests a broader anti-cancer activity profile.[5]
Caption: this compound's primary mechanism of action in mitochondria.
Effects on Prostate Cancer Cell Lines
This compound demonstrates significant anti-proliferative and pro-apoptotic effects in prostate cancer cell lines. Studies have shown that it inhibits the growth of PC-3 prostate cancer cells more effectively than normal prostate epithelial cells (PrEC), indicating a degree of cancer cell selectivity.[7] This inhibition is dose-dependent and leads to cell death.[2][7] In vivo studies using a CWR22 human prostate tumor xenograft model in mice also confirmed significant antitumor activity with no apparent toxicity.[1]
Data Presentation
The inhibitory effects of this compound have been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.
Table 1: IC50 Values of this compound in Prostate and Other Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| PC-3 | Prostate Cancer | 113.5 | [7] |
| PC-3 | Prostate Cancer | 12.8 | [1] |
| PrEC | Normal Prostate | 207.4 | [7] |
| HT-29 | Colon Cancer | 17.3 | [7] |
| Hs578T | Breast Cancer | 19.3 | [7] |
| Raji | Burkitt's Lymphoma | 4.0 | [1] |
| MDA-MB-468 | Breast Cancer | 6.9 | [1] |
Note: Discrepancies in IC50 values for PC-3 cells may arise from differences in experimental conditions, such as incubation time and the specific viability assay used.
Table 2: Summary of this compound's Biological Effects on Prostate Cancer Cells
| Effect | Description | Cell Lines Studied | References |
|---|---|---|---|
| Anti-proliferative | Inhibits cell growth and proliferation in a dose-dependent manner. | PC-3, CWR22 | [1][2][7] |
| Induction of Apoptosis | Triggers programmed cell death. | PC-3, CWR22 | [1][2] |
| Mitochondrial Dysfunction | Causes mitochondrial membrane depolarization and ATP depletion. | General cancer cell lines | [2][4] |
| Selective Toxicity | Exhibits greater growth-inhibitory effects on cancer cells versus normal cells. | PC-3 vs. PrEC |[7] |
Experimental Protocols
The following are generalized protocols for assessing the effects of this compound on prostate cancer cell lines. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.
Caption: General experimental workflow for studying this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Prostate cancer cells (e.g., PC-3)
-
Complete culture medium (e.g., RPMI 1640 + 10% FBS)
-
This compound (stock solution in DMSO or ethanol)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with this compound at various concentrations (e.g., 1x and 2x the IC50 value) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis or other relevant pathways.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the harvested cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a housekeeping protein like β-actin as a loading control.
Caption: Logical relationship of this compound's multi-target effects.
Conclusion
This compound presents a promising therapeutic agent for prostate cancer by targeting mitochondrial protein synthesis, a novel mechanism in cancer therapy. Its ability to induce apoptosis and selectively inhibit cancer cell growth warrants further investigation. The protocols outlined here provide a framework for researchers to explore the efficacy and molecular mechanisms of this compound in various prostate cancer models, contributing to the development of new therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JCI - Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics [jci.org]
- 3. A new human peptide deformylase inhibitable by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Methodology for Testing Actinonin in Combination with Other Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinonin, a naturally occurring hydroxamic acid-containing peptide mimetic, has garnered significant interest for its therapeutic potential, particularly in oncology. Its primary mechanism of action involves the inhibition of peptide deformylase (PDF), an essential enzyme in both prokaryotes and in the mitochondria of eukaryotic cells. In human cells, this compound specifically targets mitochondrial peptide deformylase (HsPDF), leading to the disruption of mitochondrial protein synthesis and subsequent mitochondrial dysfunction. This disruption ultimately triggers apoptotic cell death in cancer cells.[1][2][3] Given its unique mitochondrial target, there is a strong rationale for investigating this compound in combination with other therapeutic agents to enhance its anti-cancer efficacy, overcome potential resistance mechanisms, and broaden its therapeutic window.
This document provides a comprehensive guide with detailed methodologies for testing this compound in combination with other drugs, covering both in vitro and in vivo experimental designs. The protocols are intended to be adaptable for various cancer types and combination partners.
Key Concepts in Combination Therapy
When evaluating drug combinations, the interaction between the agents can be categorized as follows:
-
Synergism: The combined effect of the two drugs is greater than the sum of their individual effects.[4]
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of their individual effects.[4]
The primary goal of combination studies is often to identify synergistic interactions that can lead to more effective therapeutic strategies.
Data Presentation
Table 1: In Vitro IC50 Values for this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Raji | Burkitt's Lymphoma | 4 | [5] |
| MDA-MB-468 | Breast Cancer | 6.9 | [5] |
| PC3 | Prostate Cancer | 12.8 | [5] |
| SK-LC-19 | Lung Cancer | 16.6 | [5] |
| HeLa | Cervical Cancer | 27.4 | [5] |
| HT-1080 | Fibrosarcoma | 15.7 | [5] |
| NB4 | Acute Promyelocytic Leukemia | ~2-5 µg/mL | |
| HL60 | Acute Promyelocytic Leukemia | ~2-5 µg/mL |
Table 2: Interpretation of Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a widely used method to assess the synergistic, additive, or antagonistic effects of two drugs in vitro.
Materials:
-
This compound (stock solution of known concentration)
-
Combination drug (stock solution of known concentration)
-
Cancer cell line of interest
-
96-well microtiter plates
-
Complete cell culture medium
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the 96-well plates with the chosen cancer cell line at a predetermined optimal density and allow the cells to adhere overnight.
-
Drug Dilution Preparation:
-
Prepare serial dilutions of this compound and the combination drug in complete cell culture medium. Typically, a 2-fold serial dilution series is prepared for each drug, spanning a range of concentrations above and below their individual IC50 values.
-
-
Checkerboard Setup:
-
In a 96-well plate, add decreasing concentrations of this compound along the y-axis (e.g., from row A to G) and decreasing concentrations of the combination drug along the x-axis (e.g., from column 1 to 11).
-
Row H should contain only the dilutions of the combination drug (this compound-free controls).
-
Column 12 should contain only the dilutions of this compound (combination drug-free controls).
-
Well H12 should contain medium only (no drug control).
-
-
Incubation: Incubate the plate for a period appropriate for the cell line and drugs being tested (typically 48-72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis and FICI Calculation:
-
Determine the Minimum Inhibitory Concentration (MIC) or IC50 for each drug alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI by summing the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the FICI value according to Table 2 to determine the nature of the drug interaction.
-
In Vivo Combination Efficacy Studies: Xenograft Mouse Model
In vivo studies are crucial for validating the therapeutic potential of a drug combination identified in vitro.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Cancer cell line for xenograft establishment
-
This compound (formulated for in vivo administration)
-
Combination drug (formulated for in vivo administration)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Protocol:
-
Xenograft Establishment:
-
Subcutaneously inject the cancer cell line into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination drug alone
-
Group 4: this compound + Combination drug
-
-
Dosing and Administration:
-
The dosing regimen for this compound and the combination drug should be determined based on prior single-agent in vivo studies, considering factors like maximum tolerated dose (MTD) and pharmacokinetic profiles. This compound has been administered to mice at doses up to 400 mg/kg without significant toxicity.[5]
-
Administer the drugs via an appropriate route (e.g., intraperitoneal, oral gavage, intravenous) according to the established protocol for each compound.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume using calipers at regular intervals (e.g., twice or three times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
At the end of the study, excise the tumors and measure their weight.
-
Analyze the tumor growth inhibition for each treatment group compared to the vehicle control.
-
Evaluate the combination index to determine if the combination treatment resulted in a greater anti-tumor effect than the individual agents.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced apoptosis.
Caption: Rationale for combining this compound with a survival pathway inhibitor.
Caption: General workflow for testing this compound in combination therapy.
References
- 1. Inhibition of human mitochondrial peptide deformylase causes apoptosis in c-myc-overexpressing hematopoietic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of human peptide deformylase disrupts mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor activity of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Actinonin Concentration to Minimize Cytotoxicity: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of actinonin while minimizing its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxic action?
This compound's cytotoxic effects are primarily attributed to its inhibition of peptide deformylase (PDF), an essential enzyme in both prokaryotes and in the mitochondria of eukaryotes.[1][2] Inhibition of mitochondrial PDF disrupts protein synthesis, leading to mitochondrial membrane depolarization, ATP depletion, and ultimately, cell death.[1][2] While this compound is also known to inhibit aminopeptidase N (APN/CD13), studies have shown that its cytotoxic and apoptotic effects are likely not mediated by the inhibition of this enzyme, as cytotoxicity is observed in cells lacking CD13/APN.[3][4][5]
Q2: How does this compound-induced cytotoxicity manifest in cells?
This compound has been shown to induce a G1 cell cycle arrest and apoptosis in various cancer cell lines.[3][4][5] The percentage of apoptotic cells can range from 20-35% depending on the cell line and experimental conditions.[3][4]
Q3: Is this compound's cytotoxicity selective for cancer cells?
Research suggests that this compound exhibits a greater inhibitory effect on the proliferation of cancer cells compared to non-cancer cell lines.[6] This selectivity may be attributed to the higher metabolic and protein synthesis rates in cancer cells, making them more susceptible to mitochondrial disruption.
Q4: What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound can vary significantly depending on the cell line. The half-maximal inhibitory concentration (IC50) has been reported to range from the low micromolar (µM) to the double-digit micromolar range. For example, IC50 values have been reported as approximately 2-5 µg/ml for some leukemia cell lines.[3][4] It is crucial to determine the optimal concentration for your specific cell line and experimental goals.
Data Summary: this compound IC50 Values
The following table summarizes the reported IC50 values of this compound in various human cancer cell lines, providing a reference for designing dose-response experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| Raji | Burkitt's Lymphoma | 4 |
| MDA-MB-468 | Breast Cancer | 6.9 |
| PC3 | Prostate Cancer | 12.8[1] |
| SK-LC-19 | Lung Cancer | 16.6 |
| HeLa | Cervical Cancer | 27.4 |
| HT-1080 | Fibrosarcoma | 15.7 |
| AL67 | - | 49.3 |
| Hs578T | Breast Cancer | 19.3[6] |
| HT-29 | Colon Cancer | 17.3[6] |
| PC-3 | Prostate Cancer | 113.5[6] |
| NB4 | Acute Promyelocytic Leukemia | ~2-5 µg/ml |
| HL60 | Acute Promyelocytic Leukemia | ~2-5 µg/ml[3] |
*Note: Converted from µg/ml, the exact molar concentration may vary based on the molecular weight used for calculation.
Experimental Protocols
Protocol 1: Determining this compound IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a wide range of concentrations based on the literature (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).
-
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Target cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for the chosen time period.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up the compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in viability assays | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette and be consistent with pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant cytotoxicity observed even at high concentrations | - this compound degradation- Cell line resistance- Incorrect concentration calculation | - Prepare fresh this compound solutions for each experiment.- Verify the reported sensitivity of your cell line to this compound.- Double-check all calculations for dilutions. |
| Unexpectedly high cytotoxicity at low concentrations | - Solvent toxicity- Contamination of cell culture | - Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%).- Regularly check cell cultures for any signs of contamination. |
| Low signal in Annexin V staining | - Insufficient incubation time with this compound- Apoptotic cells detached and were lost during washing steps | - Perform a time-course experiment to determine the optimal treatment duration.- Collect both the supernatant and adherent cells during harvesting. |
| High background in flow cytometry | - Inadequate washing of cells- Cell clumps | - Ensure cells are washed thoroughly with PBS.- Gently pipette to break up cell clumps before analysis or use a cell strainer. |
Visualizing Experimental Workflows and Pathways
Caption: Workflow for optimizing this compound concentration.
Caption: this compound's cytotoxic signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agscientific.com [agscientific.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Actinonin Resistance in Bacterial Strains
Welcome to the technical support center for researchers, scientists, and drug development professionals working with actinonin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is an antibacterial agent that functions by inhibiting peptide deformylase (PDF).[1] PDF is an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized proteins, a crucial step in bacterial protein maturation.[2] By inhibiting PDF, this compound prevents proper protein processing, leading to bacteriostatic effects.[1]
What are the primary mechanisms of resistance to this compound?
The most common mechanism of resistance to this compound does not involve mutations in the target enzyme, PDF. Instead, bacteria typically acquire mutations in genes involved in the one-carbon metabolic pathway, which is responsible for formylating the initiator methionine-tRNA (Met-tRNAfmet).[3] Specifically, loss-of-function mutations in the following genes are frequently observed:
-
fmt (methionyl-tRNA formyltransferase): This enzyme is responsible for transferring a formyl group to Met-tRNAfmet.[3] Inactivation of fmt results in the absence of N-formylmethionine on nascent polypeptides, rendering the deformylation step by PDF non-essential.[3]
-
folD (bifunctional methylenetetrahydrofolate dehydrogenase/cyclohydrolase): This gene is involved in the production of 10-formyl-tetrahydrofolate, the donor of the formyl group for Met-tRNAfmet.[4] Mutations in folD also lead to a lack of formylated initiator tRNA.[4]
Is there a fitness cost associated with this compound resistance?
Yes, this compound-resistant mutants, particularly those with mutations in fmt or folD, often exhibit a significant fitness cost.[3][5] This is typically observed as a slower growth rate compared to the wild-type parent strain in an antibiotic-free environment.[3][6] This reduced fitness is an important factor to consider in the long-term stability and clinical relevance of this compound resistance.[7][8] The fitness cost of resistance is a key parameter in mathematical models that predict the frequency and spread of antibiotic resistance.[7]
Can this compound resistance be overcome with combination therapy?
Yes, combination therapy is a promising strategy to combat antibiotic resistance.[9][10][11] While specific studies on this compound combination therapy are limited, the general principle involves pairing this compound with another agent that either enhances its uptake, inhibits efflux pumps, or targets a different essential pathway in the resistant bacteria.[9][10] For example, combining an antibiotic with an efflux pump inhibitor can increase the intracellular concentration of the antibiotic, potentially restoring its efficacy.[11]
Troubleshooting Guides
Issue 1: My this compound treatment is ineffective against a typically susceptible bacterial strain.
Possible Cause 1: Spontaneous resistance development.
-
Troubleshooting Step 1: Determine the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain to confirm resistance. A significant increase in the MIC compared to the expected value for the wild-type strain indicates resistance.
-
Troubleshooting Step 2: If resistance is confirmed, isolate resistant mutants for further characterization. This can be done by plating a high-density culture on media containing a selective concentration of this compound.
-
Troubleshooting Step 3: Sequence the fmt and folD genes of the resistant isolates to identify potential mutations.
Possible Cause 2: Inactive this compound.
-
Troubleshooting Step 1: Verify the storage conditions and age of your this compound stock. This compound solutions should be stored at -20°C for up to one month.
-
Troubleshooting Step 2: Test your this compound stock against a known susceptible control strain to ensure its activity.
Issue 2: I have isolated an this compound-resistant mutant, but I am unsure of the genetic basis of resistance.
-
Troubleshooting Step 1: As mentioned above, the primary candidates for mutations are the fmt and folD genes. Amplify and sequence these genes from your resistant mutant and compare them to the wild-type sequence.
-
Troubleshooting Step 2: If no mutations are found in fmt or folD, consider the possibility of mutations in the pdf gene, although this is less common.
-
Troubleshooting Step 3: To definitively confirm that a specific mutation is responsible for resistance, perform a genetic complementation experiment. Introduce a wild-type copy of the mutated gene (e.g., on a plasmid) into the resistant mutant. If susceptibility to this compound is restored, this confirms that the mutated gene is the cause of resistance.
Issue 3: My this compound-resistant mutants show a significantly reduced growth rate.
-
Observation: This is an expected phenotype and represents the fitness cost of resistance.[3][5]
-
Recommendation: When culturing this compound-resistant mutants for experiments not involving this compound selection, it is important to be aware of this slower growth. Ensure you allow for adequate incubation time for these strains to reach the desired cell density. For long-term experiments, be aware that compensatory mutations can arise that may increase the growth rate while maintaining resistance.[8]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Salmonella Typhimurium | ≤0.768 | [4] |
| Vibrio vulnificus | ≤0.192 | [4] |
| Staphylococcus aureus | 8-16 | |
| Streptococcus pyogenes | 8 | |
| Streptococcus epidermidis | 2-4 | |
| Haemophilus influenzae | 1-2 | |
| Moraxella catarrhalis | 0.5 | |
| Neisseria gonorrhoeae | 1-4 | |
| Escherichia coli (acr efflux pump mutant) | 0.25 | |
| Haemophilus influenzae (acr efflux pump mutant) | 0.13 |
Table 2: Fitness Cost of this compound Resistance
| Bacterial Strain | Resistance Mechanism | Fitness Cost (Growth Rate Reduction) | Reference |
| Staphylococcus aureus | fmt mutation | Slower growth in vitro | [3] |
| Vibrio anguillarum | folD mutation | Slower growth rate | |
| General Observation | Chromosomal mutations | Generally confer a fitness cost | [1][7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol is based on the broth microdilution method.[3][12][13]
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare 96-Well Plate:
-
Add 100 µL of sterile Mueller-Hinton (MH) broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells and mix.
-
Perform serial two-fold dilutions by transferring 100 µL from each well to the next well in the same row, mixing thoroughly at each step. Discard the final 100 µL from the last column.
-
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in MH broth.
-
Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the standardized inoculum in MH broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculate the Plate: Add 100 µL of the final bacterial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[12]
Protocol 2: Isolation of Spontaneous this compound-Resistant Mutants
This protocol is adapted from methods used to isolate resistant mutants.[3][14]
-
Prepare a High-Density Culture: Grow the parental bacterial strain in antibiotic-free broth to a high cell density (e.g., late log phase or stationary phase).
-
Plating on Selective Media:
-
Plate a large number of cells (e.g., 10^8 to 10^9 CFU) onto agar plates containing a selective concentration of this compound. The concentration should be 2-4 times the MIC of the parental strain.
-
Spread the culture evenly over the surface of the agar.
-
-
Incubation: Incubate the plates at the optimal growth temperature until colonies appear. This may take longer than for growth on non-selective media.
-
Isolate and Purify Mutants:
-
Pick individual colonies that grow on the selective plates.
-
Streak each colony onto a fresh selective agar plate to obtain single, pure colonies.
-
-
Confirm Resistance: Confirm the resistance of the purified isolates by re-testing their MIC for this compound.
Protocol 3: Genetic Complementation to Confirm Gene Function in Resistance
This protocol outlines the general steps for complementing a mutation to confirm its role in this compound resistance.
-
Construct Complementation Plasmid:
-
Amplify the wild-type version of the gene of interest (e.g., fmt or folD) from the parental, this compound-susceptible bacterial strain using PCR.
-
Clone the wild-type gene into an appropriate expression vector (e.g., a shuttle vector that can replicate in your bacterial strain). Ensure the gene is under the control of a suitable promoter.
-
-
Transform the Resistant Mutant:
-
Introduce the complementation plasmid containing the wild-type gene into the this compound-resistant mutant strain using an appropriate transformation method (e.g., electroporation, natural transformation).
-
As a control, also transform the resistant mutant with the empty vector (without the wild-type gene).
-
-
Selection of Transformants: Select for transformants on agar plates containing the appropriate antibiotic for plasmid selection.
-
Test for Restoration of Susceptibility:
-
Perform an MIC assay or a disk diffusion assay with this compound on the complemented mutant (containing the wild-type gene) and the control mutant (containing the empty vector).
-
A significant decrease in the MIC or the appearance of a zone of inhibition in the complemented strain compared to the control indicates that the wild-type gene has restored susceptibility to this compound, thus confirming the role of the mutated gene in resistance.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action and resistance pathway.
Caption: Workflow for isolating this compound-resistant mutants.
Caption: Troubleshooting logic for ineffective this compound treatment.
References
- 1. The fitness costs of antibiotic resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2571115A - Isolation of bacterial mutants - Google Patents [patents.google.com]
- 3. The Inhibition and Resistance Mechanisms of this compound, Isolated from Marine Streptomyces sp. NHF165, against Vibrio anguillarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and evaluation of antimicrobial activity of this compound against foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The genetic basis of the fitness costs of antimicrobial resistance: a meta-analysis approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetics of Antimicrobial Resistance - The Effects on Human Health of Subtherapeutic Use of Antimicrobials in Animal Feeds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fitness Cost of Chromosomal Drug Resistance-Conferring Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The fitness costs of antibiotic resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics [frontiersin.org]
- 10. Chemical Basis of Combination Therapy to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 13. protocols.io [protocols.io]
- 14. Isolation and Identification of Auxotrophic and Drug Resistant Mutants (Theory) : Microbiology Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Technical Support Center: Identifying Off-Target Effects of Actinonin in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the off-target effects of actinonin in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound in human cells?
This compound's primary and most potent target in human cells is mitochondrial Peptide Deformylase (HsPDF).[1][2][3] This enzyme is crucial for mitochondrial protein synthesis.[3] Inhibition of HsPDF by this compound disrupts this process, leading to mitochondrial dysfunction and subsequent anti-proliferative effects in cancer cells.[4][5][6][7]
Q2: What are the known off-targets of this compound?
This compound is known to inhibit other metalloproteinases, though generally with lower potency than HsPDF. These off-targets include:
-
Aminopeptidases: Such as aminopeptidase N (APN/CD13), aminopeptidase M, and leucine aminopeptidase.[4][8][9] However, studies have shown that the anti-proliferative effects of this compound are likely not mediated by APN inhibition.[9][10]
-
Matrix Metalloproteinases (MMPs): Including MMP-1, MMP-3, MMP-8, and MMP-9.[4][11]
Q3: How can I determine if the observed cellular phenotype is due to on-target (HsPDF) or off-target effects?
Distinguishing between on-target and off-target effects is critical for accurate interpretation of your results. A multi-pronged approach is recommended:
-
Correlate with HsPDF Inhibition Potency: Synthesize or obtain analogs of this compound with varying potencies against HsPDF. A strong correlation between the potency of these analogs in inhibiting HsPDF and their effect on cell proliferation suggests an on-target mechanism.[7]
-
Genetic Knockdown of HsPDF: Use siRNA to specifically knockdown the expression of HsPDF.[2][7] If the cellular phenotype observed with this compound treatment is recapitulated by HsPDF knockdown, it strongly indicates an on-target effect.[2][7]
-
Rescue Experiments: If possible, overexpressing a resistant form of HsPDF could rescue the phenotype induced by this compound, further confirming on-target activity.
-
Dose-Response Analysis: Compare the concentration of this compound required to induce the cellular phenotype with its known IC50 and Ki values for HsPDF and its off-targets. If the phenotype occurs at concentrations consistent with HsPDF inhibition, it is more likely to be an on-target effect.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent anti-proliferative effects.
Possible Cause 1: Off-target activities are dominating the response.
-
Solution: Refer to the quantitative data below to understand the potency of this compound against its various targets. If your cellular assay is particularly sensitive to the inhibition of MMPs or other aminopeptidases, you may be observing off-target effects. Consider using a more specific HsPDF inhibitor if available.
Possible Cause 2: Cell-line specific differences in target expression.
-
Solution: Not all cell lines express the same levels of HsPDF or the potential off-targets. Perform qPCR or Western blotting to quantify the expression levels of HsPDF, APN/CD13, and relevant MMPs in your cell line. This will help you to contextualize your results.
Problem 2: Difficulty in attributing apoptosis to HsPDF inhibition.
Possible Cause: this compound can induce apoptosis through multiple pathways, and the contribution of off-target effects is unclear.
-
Solution 1: HsPDF Knockdown Control: Use siRNA to knockdown HsPDF and observe if this induces apoptosis to a similar extent as this compound treatment. A significant reduction in apoptosis upon HsPDF knockdown compared to this compound treatment may suggest off-target involvement in the apoptotic signaling.
-
Solution 2: Caspase Activity Assays: Measure the activity of key caspases (e.g., caspase-3, -7, -9) following this compound treatment and in HsPDF knockdown cells.[12][13][14][15] This can help to dissect the specific apoptotic pathways being activated and whether they are downstream of HsPDF inhibition.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against its primary target and known off-targets.
Table 1: Inhibitory Potency of this compound against Peptide Deformylase (PDF)
| Target | Organism/Cell Type | Parameter | Value (nM) |
| Peptide Deformylase (PDF) | General | Ki | 0.28[4] |
| HsPDF | Human | IC50 | 43[1] |
| Zn-PDF | E. coli | IC50 | 90[4][8] |
| Ni-PDF | E. coli | IC50 | 3[4][8] |
| Fe-PDF | E. coli | IC50 | 0.8[4][8] |
| Ni-PDF | S. aureus | IC50 | 11[4][8] |
Table 2: Inhibitory Potency of this compound against Off-Targets
| Target | Parameter | Value (nM) |
| MMP-1 | Ki | 300[4][11] |
| MMP-3 | Ki | 1700[4][11] |
| MMP-8 | Ki | 190[4] |
| MMP-9 | Ki | 330[4][11] |
| Meprin α | Ki | 20[4][11] |
Table 3: Cellular IC50 Values of this compound for Proliferation Inhibition
| Cell Line | Cell Type | IC50 (µM) |
| Raji | Human B cell lymphoma | 4[4] |
| MDA-MB-468 | Human breast cancer | 6.9[4] |
| PC3 | Human prostate cancer | 12.8[4] |
| SK-LC-19 | Human lung cancer | 16.6[4] |
| HCT-116 | Human colon cancer | 22.6[4] |
| HeLa | Human cervical cancer | 27.4[4] |
| HT-1080 | Human fibrosarcoma | 15.7[4] |
| AL67 | - | 49.3[4] |
| Daudi | Human B cell lymphoma | 5.3[1] |
| HL60 | Human promyelocytic leukemia | 8.8[1] |
Experimental Protocols
Protocol 1: HsPDF Gene Silencing using siRNA
This protocol provides a general guideline for knocking down HsPDF expression to validate on-target effects.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute a validated siRNA targeting HsPDF and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent in serum-free medium.
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time should be determined empirically.
-
Validation of Knockdown: Harvest the cells and assess HsPDF mRNA and protein levels by qPCR and Western blotting, respectively, to confirm successful knockdown.
-
Phenotypic Analysis: In parallel, perform your cellular assay (e.g., proliferation, apoptosis) on the knockdown and control cells to determine if the phenotype of this compound treatment is replicated.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
A loss of mitochondrial membrane potential is a key indicator of on-target this compound activity.
-
Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a vehicle control and a positive control such as CCCP (a potent mitochondrial membrane uncoupler).
-
Staining: Add a fluorescent dye sensitive to ΔΨm, such as JC-1 or TMRM, to the cell culture and incubate as per the manufacturer's instructions.[5][16][17][18][19]
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy.[5][16]
-
JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[5]
-
TMRM: A decrease in TMRM fluorescence intensity indicates a loss of ΔΨm.[16]
-
Protocol 3: ATP Depletion Assay
Inhibition of HsPDF leads to a reduction in cellular ATP levels.
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations.
-
Cell Lysis: Lyse the cells to release the intracellular ATP.
-
ATP Measurement: Use a commercially available luciferin/luciferase-based ATP assay kit according to the manufacturer's protocol. The luminescence signal is proportional to the ATP concentration.
-
Data Analysis: Normalize the ATP levels to the total protein concentration for each sample. A time- and dose-dependent decrease in ATP levels is expected with on-target this compound activity.[7]
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. A new human peptide deformylase inhibitable by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of Novel this compound Derivatives as HsPDF Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI - Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics [jci.org]
- 8. apexbt.com [apexbt.com]
- 9. bioaustralis.com [bioaustralis.com]
- 10. Aminopeptidase inhibitors bestatin and this compound inhibit cell proliferation of myeloma cells predominantly by intracellular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Measuring apoptosis: caspase inhibitors and activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysing caspase activation and caspase activity in apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quality control of mitochondrial protein synthesis is required for membrane integrity and cell fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mitochondrial Membrane Potential Analysis - Creative Proteomics [creative-proteomics.com]
- 19. youtube.com [youtube.com]
actinonin stability and degradation in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of actinonin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its solutions?
A1: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store desiccated at -20°C for up to one year.[1]
-
Stock Solutions: Solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several common laboratory solvents.
-
Dimethyl formamide (DMF): Soluble up to 30 mg/mL.[2]
-
Water: Sparingly soluble (≥4.56 mg/mL with sonication).[3]
For preparing stock solutions, DMSO or ethanol are generally recommended.
Q3: How can I increase the solubility of this compound?
A3: If you encounter solubility issues, you can warm the solution to 37°C for a short period and use an ultrasonic bath to aid dissolution.[2][3]
Q4: What is the general stability of this compound in aqueous solutions?
A4: While specific data is limited, peptide-like molecules such as this compound can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[4] It is advisable to prepare fresh working solutions from a frozen stock for each experiment and to avoid long-term storage of dilute aqueous solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity | Improper storage leading to degradation. | Ensure this compound powder and stock solutions are stored at the recommended temperatures and protected from moisture.[1][2] Prepare fresh working solutions for each experiment. |
| Repeated freeze-thaw cycles of stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[2] | |
| Incompatible buffer components. | While specific incompatibilities are not widely reported, it is good practice to use standard biological buffers (e.g., PBS, Tris, HEPES) and to check for any precipitation or color change upon addition of this compound. | |
| Precipitation in media/buffer | Exceeding solubility limits. | Ensure the final concentration of this compound in your experimental setup does not exceed its solubility in the aqueous medium. The final concentration of the organic solvent (e.g., DMSO) should also be kept low (typically <0.5%) to avoid toxicity and precipitation. |
| Interaction with components in complex media. | When using complex cell culture media, add the this compound solution dropwise while gently vortexing to ensure rapid and even dispersion. Consider preparing a more dilute stock solution to minimize the concentration of organic solvent added. | |
| Inconsistent experimental results | Degradation of this compound during the experiment. | For long-term experiments, consider replenishing the this compound at regular intervals. Be mindful of the experimental temperature, as higher temperatures can accelerate degradation.[5] |
| Adsorption to plasticware. | While not specifically documented for this compound, some small molecules can adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware for sensitive assays. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 1 year | Store desiccated.[1] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Recommended for longer-term storage.[2] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 50.2 mg/mL | [3] |
| Ethanol | ≥ 51.1 mg/mL | [3] |
| Dimethyl Formamide | 30 mg/mL | [2] |
| Water | ≥ 4.56 mg/mL (with sonication) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add the desired volume of a suitable solvent (e.g., DMSO or ethanol) to the vial to achieve the target concentration (e.g., 10 mM).
-
Gently vortex or sonicate at 37°C to ensure complete dissolution.[2][3]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
Protocol 2: General Workflow for Cell-Based Assays
-
Culture cells to the desired density in appropriate multi-well plates.
-
Prepare a fresh working solution of this compound by diluting the stock solution in cell culture medium to an intermediate concentration.
-
Add the working solution to the cell cultures to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells, including the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Proceed with the specific cell-based assay (e.g., proliferation assay, apoptosis detection).
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Addressing Efflux Pump-Mediated Resistance to Actinonin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering efflux pump-mediated resistance to actinonin in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring antibacterial agent.[1] Its primary mechanism of action is the inhibition of peptide deformylase (PDF), an essential enzyme in bacteria responsible for removing the N-formyl group from newly synthesized proteins.[1][2] In cancer research, this compound has also been shown to target human mitochondrial peptide deformylase (HsPDF), which can lead to apoptosis in tumor cells.[3][4]
2. What are efflux pumps and how do they contribute to drug resistance?
Efflux pumps are transport proteins located in the cell membrane of both bacterial and mammalian cells.[5][6] They play a crucial role in multidrug resistance (MDR) by actively expelling a wide range of structurally diverse compounds, including antibiotics and chemotherapeutic agents, from the cell.[5][7] This prevents the drug from reaching its intracellular target at a high enough concentration to be effective.[7] In Gram-negative bacteria, Resistance-Nodulation-Division (RND) family pumps are particularly significant.[8] In cancer cells, P-glycoprotein (P-gp) is a well-known efflux pump that confers resistance.[9][10]
3. How do I know if my cells have developed resistance to this compound specifically due to efflux pumps?
A key indicator of efflux pump-mediated resistance is a decrease in the intracellular accumulation of this compound. You can investigate this through the following approaches:
-
Use of Efflux Pump Inhibitors (EPIs): A significant decrease in the Minimum Inhibitory Concentration (MIC) or IC50 value of this compound in the presence of a known EPI strongly suggests the involvement of efflux pumps.[11]
-
Comparison with Efflux Pump Knockout/Deficient Strains: If the MIC or IC50 of this compound is significantly lower in a cell line with a specific efflux pump gene knocked out compared to the wild-type, it indicates that the pump is responsible for resistance.[12]
-
Direct Measurement of Efflux: Using fluorescent probes that are known efflux pump substrates, you can measure the rate of their extrusion from the cells. An increased rate of efflux in resistant cells is indicative of overactive efflux pumps.[13]
4. Which specific efflux pumps are known to transport this compound?
This compound has been shown to be highly effective against Haemophilus influenzae and Escherichia coli strains that have mutations in the AcrAB-TolC efflux pump system, suggesting that AcrAB-TolC can efflux this compound.[1] In Pseudomonas aeruginosa, the Mex family of efflux pumps (e.g., MexAB-OprM, MexXY) are major contributors to multidrug resistance and could potentially transport this compound.[2][3] In cancer cells, broad-spectrum pumps like P-glycoprotein are potential candidates for this compound efflux.[10]
5. What are some common efflux pump inhibitors (EPIs) I can use in my experiments?
Several well-characterized EPIs can be used to probe the involvement of efflux pumps:
-
Phenylalanine-arginyl β-naphthylamide (PAβN): A broad-spectrum EPI that acts as a competitive inhibitor for RND efflux pumps in Gram-negative bacteria.
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP): A protonophore that disrupts the proton motive force, which powers many efflux pumps.
-
Verapamil and Reserpine: These are older generation EPIs that have been used to inhibit P-glycoprotein in cancer cells, though they can have off-target effects.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in this compound MIC/IC50 values between experiments. | 1. Inconsistent cell density at the start of the experiment.2. Degradation of this compound stock solution.3. Variation in incubation time or conditions. | 1. Standardize the inoculum preparation to ensure a consistent starting cell density (e.g., by measuring OD600 for bacteria).2. Prepare fresh this compound stock solutions from powder for each experiment or aliquot and store at -80°C to minimize freeze-thaw cycles.3. Ensure consistent incubation times, temperature, and atmospheric conditions for all experiments. |
| No significant potentiation of this compound activity observed with an EPI. | 1. The specific efflux pump is not inhibited by the chosen EPI.2. The concentration of the EPI is suboptimal (too low or too high, causing toxicity).3. Resistance is not mediated by an efflux pump. | 1. Test a different EPI with a different mechanism of action (e.g., if PAβN shows no effect, try CCCP).2. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your specific cell line.3. Investigate other resistance mechanisms, such as target mutation (e.g., in the pdf gene). |
| Fluorescent substrate (e.g., ethidium bromide) accumulation assay shows no difference between resistant and sensitive cells. | 1. The chosen fluorescent substrate is not a substrate for the relevant efflux pump.2. The concentration of the fluorescent substrate is too high, leading to saturation of the efflux pumps.3. The cells are not sufficiently energized to power the efflux pumps. | 1. Test alternative fluorescent substrates (e.g., Hoechst 33342).2. Titrate the concentration of the fluorescent substrate to a level that is sensitive to efflux pump activity but not saturating.3. Ensure that the assay buffer contains an energy source, such as glucose, to power the efflux pumps.[7] |
| This compound appears to be inactive even in sensitive control strains. | 1. This compound has degraded due to improper storage or handling.2. The experimental conditions (e.g., pH of the media) are affecting this compound's activity. | 1. Use a fresh, validated stock of this compound. Confirm its activity against a known sensitive strain.2. Check the pH of your experimental media, as extreme pH values can affect the stability and activity of some compounds. |
Quantitative Data Summary
The following tables provide examples of the type of quantitative data you can generate to characterize efflux pump-mediated resistance. The specific values for this compound will need to be determined experimentally.
Table 1: Example of this compound MICs (µg/mL) in the Presence and Absence of an Efflux Pump Inhibitor (EPI)
| Bacterial Strain | This compound MIC (µg/mL) | This compound MIC with EPI (e.g., 20 µg/mL PAβN) (µg/mL) | Fold-Change in MIC |
| Wild-Type | 16 | 4 | 4 |
| Resistant Isolate 1 | 128 | 8 | 16 |
| Efflux Pump Knockout | 2 | 2 | 1 |
A fold-change of ≥4 is typically considered significant.[4]
Table 2: Example of this compound IC50 (µM) in Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | This compound IC50 with EPI (e.g., 5 µM Verapamil) (µM) | Resistance Factor |
| Sensitive (e.g., parental) | 10 | 8 | 1.25 |
| Resistant (e.g., P-gp overexpressing) | 150 | 15 | 10 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard methods and can be used to assess the potentiation of this compound by an EPI.
-
Prepare Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or appropriate cell culture medium for cancer cells.
-
This compound stock solution (e.g., in DMSO or water).
-
EPI stock solution (e.g., PAβN or CCCP).
-
Bacterial or cancer cell suspension adjusted to the appropriate density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
-
Plate Setup:
-
In a 96-well plate, perform serial two-fold dilutions of this compound in the appropriate broth/media.
-
Prepare a parallel plate with the same dilutions of this compound, but also containing a fixed, sub-inhibitory concentration of the EPI in each well.
-
Include control wells: media only (sterility control), cells only (growth control), and cells with EPI only (to check for EPI toxicity).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the cell suspension.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Data Analysis:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Compare the MIC of this compound with and without the EPI to determine the fold-change.
-
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay
This fluorometric assay measures the activity of efflux pumps.[7][13]
-
Cell Preparation:
-
Grow cells to mid-log phase.
-
Harvest the cells by centrifugation and wash twice with Phosphate Buffered Saline (PBS).
-
Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.3-0.6).
-
-
Assay Setup:
-
In a 96-well black microplate, add the cell suspension.
-
Add the EPI (e.g., CCCP) or vehicle control (e.g., DMSO) to the respective wells.
-
Add an energy source, such as glucose (final concentration of 0.4%), to energize the pumps.[7]
-
Add EtBr to all wells at a final concentration that is below its MIC.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence (Excitation: ~530 nm, Emission: ~600 nm) over time (e.g., every minute for 60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Cells with active efflux pumps will show lower fluorescence compared to cells with inhibited pumps (i.e., in the presence of an EPI) or efflux-deficient strains.
-
Visualizations
Caption: Mechanism of Efflux Pump-Mediated Resistance to this compound.
Caption: Experimental workflow for investigating this compound efflux.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. brieflands.com [brieflands.com]
- 5. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amhsr.org [amhsr.org]
- 7. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Peptide-Based Efflux Pump Inhibitors of the Small Multidrug Resistance Protein from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. P-glycoprotein drug efflux pump involved in the mechanisms of intrinsic drug resistance in various colon cancer cell lines. Evidence for a saturation of active daunorubicin transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jcdr.net [jcdr.net]
- 13. Efflux Pump Overexpression Profiling in Acinetobacter baumannii and Study of New 1-(1-Naphthylmethyl)-Piperazine Analogs as Potential Efflux Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Actinonin Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing actinonin in in vivo animal studies. The information is tailored for scientists and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound's primary anticancer mechanism involves the inhibition of human mitochondrial peptide deformylase (HsPDF).[1][2] HsPDF is an essential enzyme responsible for removing the N-formyl group from newly synthesized proteins within the mitochondria.[1][2] Inhibition of this enzyme disrupts mitochondrial function, leading to mitochondrial membrane depolarization, depletion of ATP, and ultimately, a G1 phase cell cycle arrest and apoptosis in tumor cells.[1][3][4] While this compound was initially studied as an inhibitor of aminopeptidase N (APN/CD13), its antiproliferative effects are not primarily mediated by APN inhibition.[3][4]
Q2: What is a recommended starting dosage range for this compound in mice?
A2: Based on published studies, a starting dosage for this compound in mice can range from 150 mg/kg to 500 mg/kg per day.[1] The specific dose depends on the administration route and the tumor model. For intraperitoneal (i.p.) administration, regimens of 150 mg/kg/day and 250 mg/kg twice daily have shown efficacy.[1] For oral administration, 500 mg/kg twice daily has been used effectively, suggesting good oral bioavailability.[1][2] It is crucial to perform a dose-escalation study to determine the optimal therapeutic window for your specific animal model and experimental goals.
Q3: How should this compound be prepared for in vivo administration?
A3: this compound can be dissolved in a suitable vehicle for both intraperitoneal and oral administration. While specific vehicle compositions are not always detailed in publications, a common approach for similar compounds involves creating a stock solution in a solvent like DMSO and then diluting it with an appropriate vehicle such as saline or corn oil for the final working solution. It is recommended to prepare the working solution fresh on the day of use.[5] Always ensure the final concentration of the initial solvent (e.g., DMSO) is at a level that is non-toxic to the animals.
Q4: What are the known targets of this compound?
A4: this compound is a metalloenzyme inhibitor. Its primary targets include:
-
Peptide Deformylase (PDF) : It is a potent, reversible inhibitor of PDF, which is its main target for antibacterial and anticancer activity.[5][6]
-
Aminopeptidases : It inhibits aminopeptidase M, aminopeptidase N (APN/CD13), and leucine aminopeptidase.[5]
-
Matrix Metalloproteinases (MMPs) : It shows inhibitory activity against MMP-1, MMP-3, MMP-8, and MMP-9.[5]
-
Methionine Aminopeptidase 2 (MetAP2) : MetAP2 is another key target implicated in its anti-angiogenic and anticancer effects.[7][8][9]
Troubleshooting Guide
Issue 1: No significant anti-tumor effect is observed.
-
Possible Cause 1: Sub-optimal Dosage.
-
Solution: The administered dose may be too low for your specific tumor model. Consult the dosage table below for ranges used in other studies.[1] It is highly recommended to perform a dose-response study, testing a range of doses (e.g., 100 mg/kg, 250 mg/kg, 500 mg/kg) to identify the most effective concentration.
-
-
Possible Cause 2: Inadequate Dosing Frequency or Duration.
-
Solution: The dosing schedule may not be frequent enough to maintain a therapeutic concentration. Successful studies have often used once or twice-daily administration for at least two weeks.[1] Consider increasing the frequency or extending the treatment duration.
-
-
Possible Cause 3: Poor Bioavailability with the Chosen Route.
-
Possible Cause 4: Drug Formulation and Stability.
Issue 2: Signs of toxicity are observed in the animals (e.g., weight loss, lethargy).
-
Possible Cause 1: Dosage is too high.
-
Possible Cause 2: Vehicle Toxicity.
-
Solution: The vehicle itself may be causing adverse effects, especially if using solvents like DMSO at high concentrations. Prepare a control group that receives only the vehicle to assess its specific effects. If toxicity is observed in the vehicle control group, a different, more biocompatible solvent system should be developed.
-
Issue 3: Inconsistent results between animals in the same treatment group.
-
Possible Cause 1: Inaccurate Dosing.
-
Solution: Ensure precise and consistent administration for every animal. For oral gavage, confirm proper placement. For i.p. injections, ensure the injection is truly intraperitoneal and not into the gut or subcutaneous space. Calibrate all equipment used for dose preparation.
-
-
Possible Cause 2: Variability in Tumor Engraftment and Size.
-
Solution: Start treatment when tumors have reached a consistent, pre-defined size across all animals in the study. Randomize animals into control and treatment groups to ensure an even distribution of tumor sizes at the start of the experiment.
-
Quantitative Data Summary
The following table summarizes in vivo dosage and administration data from key studies.
| Animal Model | Dosage | Route of Administration | Dosing Schedule | Observed Effects | Reference |
| Athymic Nude Mice (CWR22 human prostate tumor xenograft) | 250 mg/kg | Intraperitoneal (i.p.) | Twice a day for 2 weeks | Significant inhibition of tumor growth | [1] |
| Athymic Nude Mice (CWR22 human prostate tumor xenograft) | 500 mg/kg | Oral | Twice a day for 2 weeks | Significant inhibition of tumor growth (similar to i.p.) | [1] |
| Athymic Nude Mice (A549 human non-small cell lung cancer xenograft) | 150 mg/kg | Intraperitoneal (i.p.) | Once a day for 2 weeks | Significant inhibition of tumor growth | [1] |
| AKR Mice (Syngeneic AKR leukemia model) | Dose-dependent | Intraperitoneal (i.p.) | Not specified | Dose-dependent antitumor effects and survival advantage | [3][4] |
Experimental Protocols
Protocol: General In Vivo Tumor Xenograft Study
-
Animal Model and Tumor Cell Implantation:
-
Use immunocompromised mice (e.g., athymic nude or NSG mice) appropriate for the xenograft model.
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to establish and grow. Begin monitoring tumor size 3-5 days post-implantation using calipers.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups, ensuring the average tumor volume is similar across all groups.
-
-
Preparation of this compound Formulation:
-
On each day of treatment, prepare the this compound solution.
-
Example Formulation: If the stock is 100 mg/mL in DMSO, and the final dose is 150 mg/kg for a 25g mouse (requiring 3.75 mg), you would need 37.5 µL of stock. This would then be diluted in a suitable vehicle (e.g., saline) to a final injection volume of ~200 µL. Ensure the final DMSO concentration is low (typically <5%).
-
Prepare a vehicle-only solution for the control group.
-
-
Drug Administration:
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection or oral gavage) according to the predetermined schedule (e.g., once daily).
-
Weigh the animals daily before dosing to adjust the administered volume accurately.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume and animal body weight every 2-3 days throughout the study.
-
Monitor animals for any clinical signs of toxicity, such as changes in posture, activity, or grooming.
-
At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight.
-
-
Data Analysis:
-
Compare the average tumor volume and weight between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Plot tumor growth curves and body weight changes over time for each group.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: General workflow for an in vivo this compound efficacy study.
Caption: Troubleshooting logic for lack of efficacy in this compound studies.
References
- 1. Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics [jci.org]
- 3. Antitumor activity of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanism of time-dependent inhibition of polypeptide deformylase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo imaging of methionine aminopeptidase II for prostate cancer risk stratification - PMC [pmc.ncbi.nlm.nih.gov]
Actinonin Experimental Artifacts: Technical Support Center
Welcome to the technical support center for researchers using actinonin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and mitigate potential experimental artifacts associated with this potent metalloprotease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a naturally occurring antibiotic that functions primarily as a potent, reversible inhibitor of peptide deformylase (PDF).[1][2] PDF is an essential enzyme in bacteria responsible for removing the N-formyl group from newly synthesized proteins.[3] In eukaryotic cells, this compound targets the mitochondrial homolog of this enzyme, human peptide deformylase (HsPDF).[4][5] The inhibition mechanism is a slow, tight-binding, two-step process where an initial enzyme-inhibitor complex tightens to form a more stable final complex.[6][7]
Q2: Besides PDF, what are the known off-target effects of this compound?
A2: this compound is known to inhibit other metalloproteases, which can be a source of experimental artifacts. Its off-targets include:
-
Matrix Metalloproteinases (MMPs): It inhibits several MMPs, including MMP-1, MMP-2, MMP-3, MMP-8, and MMP-9, with Ki values in the nanomolar to micromolar range.[1][8]
-
Aminopeptidases: It inhibits aminopeptidase M, aminopeptidase N (APN/CD13), and leucine aminopeptidase.[1][8]
-
Mitochondrial Toxicity: A significant off-target effect in mammalian cells is the disruption of mitochondrial function. Treatment can lead to a time- and dose-dependent depolarization of the mitochondrial membrane and subsequent depletion of ATP.[5]
Q3: I'm observing high levels of cytotoxicity in my mammalian cell line after this compound treatment. Is this expected?
A3: Yes, cytotoxicity is an expected outcome, particularly in cancer cell lines. The inhibition of mitochondrial HsPDF by this compound disrupts mitochondrial function, leading to cell death.[5] this compound has demonstrated antiproliferative and pro-apoptotic effects across a wide range of human tumor cell lines.[1][9] If your goal is to study its antibacterial properties in a co-culture system, this cytotoxicity against the host cells is a critical experimental artifact to consider.
Q4: How can I confirm that the phenotype I observe is due to PDF inhibition and not an off-target effect?
A4: Differentiating on-target from off-target effects is crucial. Here are several strategies:
-
Dose-Response Analysis: Perform a dose-response curve to determine the lowest effective concentration. Off-target effects are often more pronounced at higher concentrations.[5]
-
Rescue Experiments: The most definitive method is a rescue experiment. If the observed phenotype is due to PDF inhibition, it should be reversed or mitigated by overexpressing a functional PDF enzyme. One study demonstrated that bacterial susceptibility to this compound is directly proportional to the level of PDF expression.[10]
-
Use of Analogs: Test analogs of this compound that have varying potencies against PDF and other metalloproteases. A strong correlation between PDF inhibitory activity and the observed phenotype across multiple analogs supports PDF as the primary target.[5]
-
Monitor Off-Target Pathways: Directly measure known off-target effects. For example, when working with mammalian cells, monitor mitochondrial membrane potential and ATP levels to gauge mitochondrial toxicity.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates. | 1. This compound instability in solution.2. Inconsistent cell health or density. | 1. Prepare fresh this compound solutions for each experiment. If storage is necessary, store at -20°C for up to one month and ensure it is fully dissolved before use.[8]2. Ensure consistent cell seeding density and viability across all plates. |
| No effect observed at expected concentrations. | 1. Inactive compound.2. Low PDF expression in the target system.3. Drug efflux pumps in the organism. | 1. Verify the purity and activity of the this compound stock. 2. Confirm the expression of PDF in your cell line or organism. 3. Use cell lines with inhibited efflux pumps (e.g., E. coli tolC mutant) to increase intracellular concentration.[10] |
| Unexpected cell morphology changes or cell death (in non-cancer studies). | Mitochondrial toxicity due to HsPDF inhibition or other off-target effects. | 1. Perform a dose-titration to find a concentration that inhibits the target with minimal cytotoxicity.2. Run a mitochondrial membrane potential assay (see Protocol 2) to quantify mitochondrial dysfunction.3. Include a positive control for mitochondrial depolarization (e.g., CCCP) to validate your assay.[5] |
| Observed effect does not correlate with known PDF function. | The phenotype may be caused by inhibition of an off-target, such as an MMP or another aminopeptidase. | 1. Review the literature for functions of known this compound off-targets (MMPs, APN) relevant to your experimental system.2. Use more specific inhibitors for the suspected off-target to see if you can replicate the phenotype.3. Perform a rescue experiment by overexpressing PDF (see Protocol 3). If the phenotype is not rescued, it is likely an off-target effect. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound Against Various Enzymes
| Target Enzyme | Organism/Type | Inhibition Metric | Value | Reference(s) |
| Peptide Deformylase (PDF) | E. coli (Ni-PDF) | Ki | 0.28 nM | [1] |
| Peptide Deformylase (PDF) | E. coli (Fe-PDF) | IC50 | 0.8 nM | [1] |
| Peptide Deformylase (PDF) | S. aureus (Ni-PDF) | IC50 | 11 nM | [1] |
| Human PDF (HsPDF) | Human | IC50 | 43 nM | [4] |
| MMP-1 (Collagenase-1) | Human | Ki | 300 nM | [1] |
| MMP-3 (Stromelysin-1) | Human | Ki | 1700 nM | [1] |
| MMP-8 (Collagenase-2) | Human | Ki | 190 nM | [1] |
| MMP-9 (Gelatinase B) | Human | Ki | 330 nM | [1] |
| Meprin α | Human | Ki | 20 nM | [1] |
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value (µM) | Reference(s) |
| Raji | Burkitt's Lymphoma | IC50 | 4 | [1] |
| Daudi | Burkitt's Lymphoma | LC50 | 5.3 | [4] |
| HL60 | Promyelocytic Leukemia | LC50 | 8.8 | [4] |
| MDA-MB-468 | Breast Cancer | IC50 | 6.9 | [1] |
| PC3 | Prostate Cancer | IC50 | 12.8 | [1] |
| HT-1080 | Fibrosarcoma | IC50 | 15.7 | [1] |
| HeLa | Cervical Cancer | IC50 | 27.4 | [1] |
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment in Cell Culture
-
Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution. Store at -20°C.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and do not exceed 80-90% confluency by the end of the experiment.
-
Treatment: On the day of the experiment, thaw the this compound stock and dilute it to the desired final concentrations in pre-warmed cell culture medium.
-
Controls: Always include a "vehicle control" group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium or vehicle control medium.
-
Assay: Incubate for the desired period (e.g., 12, 24, 48 hours) before performing downstream assays (e.g., viability assay, protein extraction, gene expression analysis).
Protocol 2: Assessing Mitochondrial Membrane Potential using JC-1 Dye
This protocol is adapted from studies investigating this compound-induced mitochondrial toxicity.[5]
-
Cell Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle, and a positive control like CCCP) for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization or scraping and centrifuge at 600 x g for 5 minutes.
-
JC-1 Staining: Resuspend the cell pellets in pre-warmed medium containing 2 µM of JC-1 dye.
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Analysis: Resuspend the final cell pellet in PBS and analyze immediately by flow cytometry. Healthy cells with polarized mitochondria will exhibit red fluorescence (J-aggregates), while apoptotic or stressed cells with depolarized mitochondria will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[5]
Protocol 3: PDF Rescue Experiment Workflow
-
Vector Construction: Clone the gene for PDF (e.g., human PDF or bacterial def) into an inducible expression vector suitable for your model system (e.g., a tetracycline or arabinose-inducible system).
-
Transfection/Transformation: Introduce the vector into your target cells and select for stable integrants or establish a stable cell line.
-
Induction of PDF Expression: Culture the cells and induce the overexpression of PDF according to the vector system's protocol (e.g., by adding doxycycline or arabinose). Include a non-induced control group.
-
This compound Treatment: Treat both the induced (PDF-overexpressing) and non-induced cell populations with a concentration of this compound known to produce the phenotype of interest.
-
Phenotypic Analysis: After the appropriate incubation time, perform the assay to measure the phenotype (e.g., cell viability, bacterial growth, specific signaling event).
-
Interpretation: If the phenotype is significantly diminished or absent in the PDF-overexpressing cells compared to the non-induced cells, it strongly indicates that the effect of this compound is mediated through its inhibition of PDF.
Diagrams and Workflows
Caption: this compound's primary mechanism of action: inhibition of Peptide Deformylase (PDF).
Caption: Workflow for troubleshooting unexpected experimental results with this compound.
Caption: Logical relationship between on-target and off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. A new human peptide deformylase inhibitable by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of time-dependent inhibition of polypeptide deformylase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | MMP inhibitor | Hello Bio [hellobio.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Actinonin Efficacy with Efflux Pump Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the combination of actinonin and efflux pump inhibitors (EPIs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antibacterial agent that functions by inhibiting peptide deformylase (PDF), an essential bacterial enzyme. PDF is responsible for removing the formyl group from the N-terminal methionine of newly synthesized polypeptides, a crucial step in bacterial protein maturation.[1]
Q2: Why is the efficacy of this compound sometimes limited, particularly against Gram-negative bacteria?
A2: The efficacy of this compound can be limited by its expulsion from the bacterial cell by multidrug resistance (MDR) efflux pumps.[2] These pumps are transport proteins that actively remove toxic substances, including antibiotics, from the cell, preventing them from reaching their intracellular targets.[2] This is a significant mechanism of intrinsic resistance in many Gram-negative bacteria.
Q3: What are efflux pump inhibitors (EPIs) and how can they improve this compound's efficacy?
A3: Efflux pump inhibitors are compounds that block the activity of bacterial efflux pumps. By inhibiting these pumps, EPIs can increase the intracellular concentration of antibiotics like this compound, thereby restoring or enhancing their antibacterial activity. This combined approach can make resistant bacteria susceptible to the antibiotic once again.
Q4: Which types of efflux pumps are known to transport this compound?
A4: While specific studies are limited, the increased susceptibility of E. coli and H. influenzae strains with mutations in the AcrAB-TolC efflux system to this compound strongly suggests that this Resistance-Nodulation-Division (RND) family efflux pump is a primary mechanism for its extrusion.[2]
Q5: Are there known efflux pump inhibitors that can be used with this compound?
A5: While specific studies detailing the synergistic effects of this compound with particular EPIs are not extensively published, common broad-spectrum EPIs that target RND efflux pumps, such as phenylalanine-arginine β-naphthylamide (PAβN), are candidates for combination studies. Verapamil has also been shown to inhibit efflux pumps in some bacteria.
Q6: What is a checkerboard assay and why is it used for this type of research?
A6: A checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents. It allows for the determination of the minimum inhibitory concentration (MIC) of each agent alone and in combination, which is then used to calculate the Fractional Inhibitory Concentration (FIC) index to determine if the interaction is synergistic, additive, indifferent, or antagonistic.[3][4][5]
Troubleshooting Guide
Problem 1: Inconsistent MIC values for this compound.
-
Possible Cause 1: Inoculum preparation. The density of the bacterial inoculum can significantly affect MIC results.
-
Solution: Ensure a standardized inoculum is prepared for each experiment, typically to a 0.5 McFarland standard, and that the final concentration in the wells is consistent.
-
-
Possible Cause 2: Media composition. The type of broth used can influence the activity of both this compound and the EPI.
-
Solution: Use cation-adjusted Mueller-Hinton Broth (MHII) as it is the standard for susceptibility testing. Consistency in media preparation is key.
-
-
Possible Cause 3: this compound degradation. this compound, like many biological molecules, can degrade over time, especially with improper storage.
-
Solution: Prepare fresh stock solutions of this compound for each experiment and store them at the recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles.
-
Problem 2: No synergistic effect is observed when combining this compound with an EPI.
-
Possible Cause 1: The bacterial strain does not express the target efflux pump. The chosen EPI may not be effective if the bacterial strain does not express the corresponding efflux pump or if efflux is not the primary mechanism of resistance to this compound in that strain.
-
Solution: Confirm the expression of the target efflux pump in your bacterial strain using molecular techniques like RT-qPCR. It is also beneficial to include a control strain known to overexpress the target efflux pump.
-
-
Possible Cause 2: The EPI is not used at an effective concentration. The concentration of the EPI may be too low to effectively inhibit the efflux pumps.
-
Solution: Determine the MIC of the EPI alone to ensure it is not contributing to bacterial inhibition at the concentrations used in the checkerboard assay. It is common to use EPIs at a sub-inhibitory concentration (e.g., 1/4 or 1/8 of their MIC).
-
-
Possible Cause 3: Alternative resistance mechanisms. The bacteria may possess other mechanisms of resistance to this compound that are not affected by the EPI.
Problem 3: The EPI shows intrinsic antibacterial activity.
-
Possible Cause: Some EPIs, at higher concentrations, can have their own antibacterial effects.
-
Solution: Perform a standard MIC assay for the EPI alone on all bacterial strains to be tested. In combination assays, use the EPI at concentrations well below its own MIC to ensure that any observed effect is due to the potentiation of this compound's activity.
-
Data Presentation
The following tables summarize the expected and observed Minimum Inhibitory Concentrations (MICs) of this compound against wild-type and efflux pump-deficient bacterial strains, and the synergistic effect when combined with an efflux pump inhibitor.
Table 1: MIC of this compound against Wild-Type and Efflux Pump Mutant Strains
| Bacterial Strain | Relevant Genotype | This compound MIC (µg/mL) | Reference |
| Escherichia coli | Wild-Type | >64 | [2] |
| Escherichia coli | acr mutant | 0.25 | [2] |
| Haemophilus influenzae | Wild-Type | 1-2 | [2] |
| Haemophilus influenzae | acr mutant | 0.13 | [2] |
Table 2: Illustrative Example of Checkerboard Assay Results for this compound in Combination with an Efflux Pump Inhibitor (EPI) against Wild-Type E. coli
| This compound (µg/mL) | EPI (µg/mL) | Growth |
| 64 | 0 | - |
| 32 | 0 | + |
| 16 | 0 | + |
| 8 | 0 | + |
| 4 | 0 | + |
| 2 | 0 | + |
| 1 | 0 | + |
| 0.5 | 0 | + |
| 0.25 | 0 | + |
| ... | ... | ... |
| 4 | 10 | - |
| 2 | 10 | + |
| 1 | 10 | + |
| ... | ... | ... |
| 2 | 20 | - |
| 1 | 20 | + |
| ... | ... | ... |
| 1 | 40 | - |
| 0.5 | 40 | + |
Note: This table is a representative example. Actual results may vary.
Table 3: Calculation of Fractional Inhibitory Concentration (FIC) Index
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC |
| This compound | 64 | 4 | 0.0625 |
| EPI | >128 | 10 | <0.078 |
| FIC Index (ΣFIC) | <0.1405 |
An FIC index of ≤ 0.5 is considered synergistic.[6][8]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC for this compound and an EPI individually using the broth microdilution method.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a concentration of 1280 µg/mL.
-
Prepare a stock solution of the EPI in a suitable solvent at a concentration of 1280 µg/mL.
-
Prepare cation-adjusted Mueller-Hinton Broth (MHII).
-
-
Inoculum Preparation:
-
From an overnight culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHII to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 50 µL of MHII to wells 2 through 12.
-
Add 100 µL of the this compound or EPI stock solution to well 1.
-
Perform a serial 2-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 should serve as a growth control (broth and inoculum only), and well 12 as a sterility control (broth only).
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol describes how to assess the synergistic effect of this compound and an EPI.
-
Preparation:
-
Determine the MIC of this compound and the EPI individually as described in Protocol 1.
-
Prepare stock solutions of this compound and the EPI at four times the highest concentration to be tested.
-
-
Assay Setup:
-
Add 50 µL of MHII to each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial dilutions of this compound.
-
Along the y-axis (e.g., rows A-G), create serial dilutions of the EPI.
-
The result is a matrix of wells containing various concentrations of both agents.
-
Include a row with this compound dilutions only (no EPI) and a column with EPI dilutions only (no this compound) to re-determine the individual MICs on the same plate.
-
Include growth and sterility controls.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the bacterial suspension as described in Protocol 1.
-
Incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Read the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)
-
FIC Index (ΣFIC) = FIC of this compound + FIC of EPI
-
-
Interpret the results: ΣFIC ≤ 0.5 indicates synergy; 0.5 < ΣFIC ≤ 1 indicates an additive effect; 1 < ΣFIC ≤ 4 indicates indifference; ΣFIC > 4 indicates antagonism.[6][8]
-
Visualizations
Caption: Mechanism of action for this compound and an efflux pump inhibitor (EPI).
Caption: Experimental workflow for a checkerboard synergy assay.
References
- 1. Effect of Phenylalanine–Arginine Beta-Naphthylamide on the Values of Minimum Inhibitory Concentration of Quinolones and Aminoglycosides in Clinical Isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. brainly.com [brainly.com]
- 7. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating Actinonin's Grip: A Comparative Guide to Inhibiting E. coli Peptide Deformylase
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of actinonin and its analogues in the inhibition of Escherichia coli peptide deformylase (PDF), a key enzyme in bacterial protein synthesis. Supported by experimental data, this document delves into the quantitative measures of inhibition, detailed experimental protocols for validation, and visual representations of the underlying mechanisms and workflows.
Peptide deformylase is an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides.[1][2][3][4] Its crucial role in bacterial survival and its absence in the cytoplasm of mammalian cells make it an attractive target for the development of novel antibiotics.[1][2][5][6] this compound, a naturally occurring antibiotic, is a well-characterized inhibitor of PDF.[2][3][7] This guide will compare the inhibitory potency of this compound with other compounds and provide the necessary protocols to validate these findings in a laboratory setting.
Comparative Inhibitory Activity
This compound demonstrates potent inhibition of E. coli PDF, with its efficacy being influenced by the metal cofactor present in the enzyme's active site. The following table summarizes the inhibitory concentrations (IC50) and constants (Ki) of this compound and a notable alternative, BB-3497, against different forms of E. coli PDF.
| Inhibitor | Enzyme Form | IC50 (nM) | Ki (nM) | Reference |
| This compound | Ni-PDF | 3 - 10 | 0.28 | [7][8] |
| Zn-PDF | 90 | - | [2][7] | |
| Fe-PDF | 0.8 | - | [2][7] | |
| BB-3497 | Ni-PDF | 7 | - | [8] |
Note: IC50 and Ki values can vary based on experimental conditions.
BB-3497, a synthetic N-formyl-hydroxylamine derivative, exhibits comparable potency to this compound against the Ni-bound form of E. coli PDF.[8] Both compounds are highly selective for PDF over other mammalian metalloenzymes.[8] The data indicates that the iron-containing form of the enzyme is most susceptible to this compound inhibition.
Experimental Protocol: Validating PDF Inhibition
To validate the inhibitory activity of compounds like this compound against E. coli PDF, a continuous spectrophotometric coupled assay is commonly employed. This method measures the release of a product over time, which is directly proportional to the enzyme's activity.
Materials:
-
Purified E. coli peptide deformylase (Ni-substituted is common)
-
N-formyl-Met-Ala-Ser (fMAS) or other suitable N-formylated peptide substrate
-
Formate Dehydrogenase (FDH)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 10 mM NaCl, 0.2 mg/ml bovine serum albumin (BSA)
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, 1 mM NAD+, and 0.5 U/ml of FDH.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., this compound) to the wells. Include a control well with no inhibitor.
-
Enzyme Addition: Add purified E. coli PDF to each well to a final concentration of approximately 5 nM.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the N-formylated peptide substrate (e.g., fMAS) to a final concentration of 4 mM.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes. The increase in absorbance corresponds to the production of NADH, which is stoichiometric with the amount of formate released by PDF.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the mechanism of this compound's inhibition, the following diagrams have been generated.
Caption: Experimental workflow for the PDF inhibition assay.
This compound functions as a slow-binding, reversible inhibitor.[9] Its hydroxamate group chelates the metal ion (Fe2+, Zn2+, or Ni2+) in the active site of PDF, effectively blocking the substrate from binding and preventing the deformylation reaction.[2]
Caption: Mechanism of this compound's inhibition of PDF.
By providing a clear comparison of inhibitory activities and a detailed protocol for their validation, this guide aims to facilitate further research into PDF inhibitors as a promising class of antibacterial agents. The visual aids offer a simplified yet accurate representation of the complex biological processes involved.
References
- 1. JCI - Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics [jci.org]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Deformylase as an Antibacterial Drug Target: Assays for Detection of Its Inhibition in Escherichia coli Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delineation of Alternative Conformational States in E.coli Peptide Deformylase via Thermodynamic Studies for the Binding of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antibiotic Activity and Characterization of BB-3497, a Novel Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Actinonin and BB-3497 as Peptide Deformylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent peptide deformylase (PDF) inhibitors: the natural product actinonin and the synthetic compound BB-3497. This document synthesizes experimental data to offer an objective comparison of their performance, aiding in the strategic development of novel antibacterial agents.
Introduction to Peptide Deformylase Inhibition
Peptide deformylase is an essential metalloenzyme in bacteria that plays a crucial role in protein maturation.[1][2] It catalyzes the removal of the N-formyl group from the N-terminal methionine of newly synthesized polypeptides.[1][3] This step is vital for subsequent protein processing and function. As this enzyme is essential for bacterial survival but not for mammalian cytoplasmic protein synthesis, it represents a highly selective and promising target for the development of new antibiotics.[2] this compound, a naturally occurring antibiotic, was one of the first identified PDF inhibitors.[4][5] While a potent inhibitor, its clinical development has been hampered by poor pharmacokinetic properties.[1][6] This led to the development of synthetic inhibitors like BB-3497, designed to improve upon the therapeutic potential of PDF inhibition.[6][7]
Mechanism of Action
Both this compound and BB-3497 function as potent and selective inhibitors of PDF.[1][6] Their mechanism of action involves the chelation of the active site metal ion, which is typically Fe(II) in its native state but often studied with Ni(II) or Co(II) surrogates for stability.[2] X-ray crystallography studies have revealed that both inhibitors bind to the active site of E. coli PDF.[6][8][9] The hydroxamate moiety of this compound and the N-formyl-hydroxylamine group of BB-3497 form a pentacoordinated complex with the metal ion and three conserved amino acid residues: Cys90, His132, and His136.[1][6][8][10] This strong binding interaction competitively inhibits the enzyme's ability to process its natural substrate, leading to a bacteriostatic effect where bacterial growth is halted.[1][6][7]
Quantitative Comparison of Inhibitory and Antibacterial Activity
The following tables summarize the key quantitative data for this compound and BB-3497, highlighting their enzymatic inhibition potency and in vitro antibacterial spectrum.
Table 1: Comparative Inhibitory Activity against Peptide Deformylase
| Inhibitor | Enzyme Source | Metal Ion | Inhibition Metric | Value (nM) | Reference(s) |
| This compound | E. coli | Ni(II) | IC₅₀ | 3 | [11] |
| E. coli | Fe(II) | IC₅₀ | 0.8 | [11] | |
| E. coli | Zn(II) | IC₅₀ | 90 | [11] | |
| S. aureus | Ni(II) | IC₅₀ | 11 | [11] | |
| E. coli | Ni(II) | Kᵢ | 0.28 | [11] | |
| BB-3497 | E. coli | Ni(II) | IC₅₀ | 7 | [7] |
Table 2: Comparative In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | This compound MIC (μg/mL) | BB-3497 MIC (μg/mL) | Reference(s) |
| Staphylococcus aureus | 8 - 16 | 1 | [7][11] |
| Streptococcus pyogenes | 8 | 1 | [7][11] |
| Streptococcus pneumoniae | - | 0.5 | [7] |
| Enterococcus faecalis (Vancomycin-Resistant) | - | 4 | [1][6] |
| Haemophilus influenzae | 1 - 2 | 2 | [11][12] |
| Moraxella catarrhalis | 0.5 | 0.25 | [7][11] |
| Escherichia coli | > 128 | 8 | [7] |
| Klebsiella pneumoniae | > 128 | 8 | [13] |
| Mycobacterium tuberculosis | - | 0.25 | [14] |
Pharmacokinetics and In Vivo Efficacy
A critical differentiator between this compound and BB-3497 is their pharmacokinetic profile. This compound and its derivatives have consistently shown poor oral bioavailability, which has prevented their clinical use.[1][6] In contrast, BB-3497 was specifically designed to overcome this limitation. It is orally bioavailable and has demonstrated efficacy in animal models of infection.[1][6][7] For instance, a single oral dose of BB-3497 protected mice from systemic S. aureus infections, with median effective doses (ED₅₀) of 8 mg/kg for methicillin-sensitive strains and 14 mg/kg for methicillin-resistant S. aureus (MRSA).[1][6][12]
Resistance Profile
The primary mechanism of resistance to both this compound and BB-3497 involves mutations within the fmt gene, which encodes for methionyl-tRNA formyltransferase.[1][6][15] This enzyme is responsible for formylating the initiator methionine. Mutations that inactivate this enzyme allow bacteria to initiate protein synthesis with a non-formylated methionine, thus bypassing the need for peptide deformylase activity.[7]
Additional Biological Activities and Selectivity
While both compounds are selective for bacterial PDF over mammalian metalloenzymes, this compound is known to inhibit other enzymes, including aminopeptidase N (APN/CD13) and various matrix metalloproteinases (MMPs).[11][16] This broader activity profile has led to investigations of this compound's potential as an anti-cancer agent, with its anti-proliferative effects linked to the inhibition of human mitochondrial PDF (HsPDF).[17][18][19] BB-3497 was identified from a screen of metalloenzyme inhibitors and has demonstrated high selectivity for PDF.[6][7]
Visualizing the Mechanism and Comparative Properties
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Role of PDF in bacterial protein synthesis and its inhibition.
References
- 1. Antibiotic activity and characterization of BB-3497, a novel peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. submission.als-journal.com [submission.als-journal.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotic Activity and Characterization of BB-3497, a Novel Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. scispace.com [scispace.com]
- 15. Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioaustralis.com [bioaustralis.com]
- 17. Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics [jci.org]
- 19. A new human peptide deformylase inhibitable by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Effects of Actinonin: A Comparison with siRNA-Mediated Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of the natural compound actinonin with the targeted gene silencing effects of small interfering RNA (siRNA). The focus is on validating the molecular target of this compound and understanding its mechanism of action in cancer cells. Experimental data is presented to support the comparison, along with detailed protocols for key experiments.
Unveiling the Target: this compound and Peptide Deformylase
This compound, a naturally occurring antibiotic, has demonstrated anti-proliferative activity against various cancer cell lines.[1][2][3] While initially investigated as an inhibitor of aminopeptidase N (APN/CD13), studies have shown that its cytotoxic effects are also observed in cancer cells that do not express APN, suggesting an alternative mechanism of action.[1][3]
Subsequent research has identified human mitochondrial peptide deformylase (HsPDF) as a primary target of this compound.[1][4] Peptide deformylase is an enzyme responsible for removing the formyl group from the N-terminus of newly synthesized mitochondrial proteins.[1][4] The inhibition of HsPDF by this compound is believed to disrupt mitochondrial function, leading to a reduction in cancer cell proliferation.[1]
To validate HsPDF as the critical target for this compound's anti-cancer activity, researchers have employed siRNA to specifically silence the Pdf gene. The rationale is that if inhibiting HsPDF with this compound causes an anti-proliferative effect, then reducing the expression of HsPDF using siRNA should produce a similar outcome.
Comparative Analysis of Anti-Proliferative Effects
The following table summarizes the quantitative data from a study that compared the anti-proliferative effects of this compound treatment with those of HsPDF-targeted siRNA in HeLa cells.
| Treatment | Target | Concentration/Dose | Effect on Cell Proliferation | Reference |
| This compound | Human mitochondrial Peptide Deformylase (HsPDF) | 10 µM | Significant reduction in cell proliferation | [1] |
| HsPDF siRNA (siRNA-1) | Pdf mRNA | 10 nM | Significant reduction in cell proliferation | [1] |
| HsPDF siRNA (siRNA-2) | Pdf mRNA | 10 nM | Significant reduction in cell proliferation | [1] |
| Scrambled siRNA (Control) | Non-targeting | 10 nM | No significant effect on cell proliferation | [1] |
Experimental Protocols
siRNA-Mediated Knockdown of Human Peptide Deformylase (HsPDF)
This protocol describes the methodology for transiently silencing the Pdf gene in a human cancer cell line (e.g., HeLa cells) to validate its role in cell proliferation.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
HsPDF-targeting siRNAs (two different sequences for validation)
-
Scrambled (non-targeting) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
Incubator (37°C, 5% CO₂)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Antibodies for Western blotting (anti-HsPDF and loading control, e.g., anti-β-actin)
-
Cell proliferation assay kit (e.g., MTT or WST-1)
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute the desired concentration of siRNA (e.g., 10 nM final concentration) in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells in each well.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Validation of Knockdown:
-
qRT-PCR: After the incubation period, harvest the cells and extract total RNA. Perform qRT-PCR to quantify the mRNA levels of the Pdf gene, normalized to a housekeeping gene (e.g., GAPDH). A significant reduction in Pdf mRNA in cells treated with HsPDF siRNA compared to the scrambled control confirms successful knockdown at the transcript level.
-
Western Blotting: Lyse a separate batch of transfected cells and perform Western blotting to assess the protein levels of HsPDF. A decrease in the HsPDF protein band in the siRNA-treated cells compared to the control confirms knockdown at the protein level.
-
-
Cell Proliferation Assay:
-
Following the incubation period, perform a cell proliferation assay (e.g., MTT assay) according to the manufacturer's protocol to determine the effect of HsPDF knockdown on cell viability and proliferation.
-
Visualizing the Validation Workflow and Signaling Pathway
Experimental Workflow for Target Validation
The following diagram illustrates the logical flow of the experiment designed to validate HsPDF as the target of this compound's anti-proliferative effects.
Caption: Workflow for validating HsPDF as the anti-proliferative target of this compound.
Proposed Signaling Pathway of this compound's Action
This diagram depicts the proposed mechanism by which this compound exerts its anti-proliferative effects through the inhibition of HsPDF and subsequent disruption of mitochondrial function.
Caption: Proposed mechanism of this compound's anti-proliferative effect via HsPDF inhibition.
References
- 1. Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics [jci.org]
- 4. A new human peptide deformylase inhibitable by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Actinonin's Efficacy: A Comparative Analysis in Drug-Susceptible vs. Drug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of actinonin, a naturally occurring antibacterial agent, against both drug-susceptible and drug-resistant bacteria. By examining its mechanism of action, in vitro activity, and the pathways leading to resistance, this document aims to provide valuable insights for researchers and professionals in the field of antimicrobial drug development.
Mechanism of Action: Targeting Peptide Deformylase
This compound exerts its antibacterial effect by inhibiting peptide deformylase (PDF), an essential metalloenzyme in bacteria.[1] PDF is responsible for removing the formyl group from the N-terminal methionine of newly synthesized polypeptides, a crucial step in bacterial protein maturation.[1] By binding to the active site of PDF, this compound effectively blocks this process, leading to the accumulation of formylated proteins and ultimately inhibiting bacterial growth. This mechanism is distinct from many other antibiotic classes, making PDF an attractive target for novel drug development.
Comparative Efficacy: In Vitro Activity of this compound
The in vitro efficacy of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.[2]
Quantitative Data Summary
The following table summarizes the available MIC data for this compound against various drug-susceptible and drug-resistant bacterial strains. It is important to note that direct comparative studies testing this compound against a wide range of isogenic susceptible and resistant strains are limited. The data presented here is compiled from various sources.
| Bacterial Species | Strain Type | Resistance Profile | This compound MIC (µg/mL) | Reference |
| Staphylococcus aureus | Susceptible | Methicillin-Susceptible (MSSA) | 8 - 16 | [1] |
| Vibrio anguillarum | Wild-Type | Drug-Susceptible | (Not specified in µg/mL) | [3] |
| Vibrio anguillarum | Mutant | This compound-Resistant | 8-fold higher than Wild-Type | [3] |
| Escherichia coli | Efflux Pump Mutant | acr mutant | 0.25 | [1] |
| Haemophilus influenzae | Efflux Pump Mutant | acr mutant | 0.13 | [1] |
| Salmonella Typhimurium | Susceptible | - | ≤0.768 | [4] |
| Vibrio vulnificus | Susceptible | - | ≤0.192 | [4] |
Mechanism of Resistance to this compound
A key finding in the study of this compound is that resistance does not typically arise from mutations in the target enzyme, peptide deformylase (PDF).[5] Instead, resistance is often associated with mutations in genes involved in the formylation of methionyl-tRNA, such as the formyltransferase gene (fmt) or the folD gene, which is involved in folate metabolism.[3][5] Mutations in these genes can lead to a bypass of the essentiality of PDF, thereby rendering this compound ineffective. This is a significant departure from common resistance mechanisms observed for other antibiotics, which often involve modification of the drug target, enzymatic inactivation of the drug, or efflux pumps.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following is a representative protocol for determining the MIC of this compound using the broth microdilution method, based on established laboratory procedures.[4]
1. Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour agar plate, select isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to the final required inoculum density, typically around 5 x 10⁵ CFU/mL.
2. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using the appropriate growth medium to achieve the desired concentration range.
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control well (bacteria and medium, no this compound) and a negative control well (medium only).
-
Incubate the plates at 35-37°C for 16-20 hours under ambient atmospheric conditions.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Conclusion
This compound demonstrates a unique mechanism of action by targeting peptide deformylase, an essential bacterial enzyme. While it shows efficacy against a range of bacteria, the development of resistance appears to be linked to mutations in the N-formylmethionine pathway rather than alterations in the drug's direct target. This distinction is critical for the future development of PDF inhibitors as a class of antibiotics. The available data suggests that while this compound-resistant mutants can be generated in the laboratory, the clinical prevalence and impact of such resistance are not yet fully understood. Further research, particularly direct comparative studies of this compound's efficacy against a broader panel of clinically relevant drug-susceptible and drug-resistant bacterial isolates, is warranted to fully elucidate its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. idexx.dk [idexx.dk]
- 3. Frontiers | Antimicrobial activity and mechanistic insights of AMP-17 against drug-resistant Pseudomonas aeruginosa and its efficacy in wound infection management [frontiersin.org]
- 4. Characterization and evaluation of antimicrobial activity of this compound against foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Deformylase in Staphylococcus aureus: Resistance to Inhibition Is Mediated by Mutations in the Formyltransferase Gene - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: A Comparative Guide to Actinonin's Mechanism of Action Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of actinonin's performance, supported by experimental data, in various cell lines. We delve into its targeted mechanism, differential effects on cancerous and non-cancerous cells, and provide detailed protocols for key validation experiments.
This compound, a naturally occurring antibiotic, has garnered significant interest in the oncology field for its potent anti-proliferative and pro-apoptotic activities against a broad spectrum of cancer cells.[1][2] This guide synthesizes findings from multiple studies to cross-validate its mechanism of action, offering a clear comparison of its efficacy in different cellular contexts.
At a Glance: this compound's Potency Across Cell Lines
This compound's primary mechanism of action is the potent and reversible inhibition of peptide deformylase (PDF), an enzyme crucial for protein maturation.[1] Notably, it targets the human mitochondrial isoform, HsPDF, leading to mitochondrial dysfunction and subsequent cell death in tumor cells.[2] This targeted action is reflected in its differential cytotoxicity, with cancer cell lines generally exhibiting greater sensitivity than their non-cancerous counterparts.
Table 1: Comparative IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Raji | Burkitt's Lymphoma | 4 | [1] |
| Daudi | Burkitt's Lymphoma | 5.3 (LC50) | [3] |
| NB4 | Acute Promyelocytic Leukemia | ~2-5 µg/mL* | [4][5] |
| HL-60 | Promyelocytic Leukemia | 8.8 (LC50) | [3] |
| MDA-MB-468 | Breast Cancer | 6.9 | [1] |
| Hs578T | Breast Cancer | 19.3 | [2] |
| PC3 | Prostate Cancer | 12.8 | [1] |
| PC-3 | Prostate Cancer | 113.5 | [2] |
| SK-LC-19 | Lung Cancer | 16.6 | [1] |
| HT-29 | Colon Cancer | 17.3 | [2] |
| HCT-116 | Colon Cancer | 22.6 | [1] |
| HeLa | Cervical Cancer | 27.4 | [1] |
| HT-1080 | Fibrosarcoma | 15.7 | [1] |
| AL67 | - | 49.3 | [1] |
*Note: Original data in µg/mL. Conversion to µM depends on the molecular weight of this compound (~385.5 g/mol ).
Table 2: this compound's Efficacy: Cancer vs. Non-Cancerous Cell Lines
| Cell Type | Description | IC50 (µM) | Reference |
| Hs578T | Breast Cancer | 19.3 | [2] |
| Hs578Bst | Normal Breast | 208 | [2] |
| HT-29 | Colon Cancer | 17.3 | [2] |
| CCD-18Co | Normal Colon | 31.9 | [2] |
| PC-3 | Prostate Cancer | 113.5 | [2] |
| PrEC | Normal Prostate | 207.4 | [2] |
The data clearly illustrates a preferential inhibitory effect of this compound on cancer cells, suggesting a therapeutic window that could be exploited in cancer treatment.
Delving Deeper: The Molecular Cascade Triggered by this compound
This compound's inhibition of HsPDF sets off a chain of events within the mitochondria, culminating in apoptosis and cell cycle arrest. The key steps in this pathway have been elucidated through various studies and are visualized below.
Caption: this compound's primary mechanism of action.
Studies have shown that this compound treatment leads to a time- and dose-dependent depolarization of the mitochondrial membrane.[6] This is a critical event that precedes the activation of the caspase cascade, ultimately leading to programmed cell death, or apoptosis.[7] Furthermore, in cell lines such as HL-60 and NB4, this compound has been observed to induce a G1 phase cell cycle arrest, further contributing to its anti-proliferative effects.[4][5]
Experimental Corner: Protocols for Validating this compound's Action
To facilitate the replication and further investigation of this compound's effects, we provide detailed protocols for the key experiments cited in this guide.
Cell Viability and Proliferation Assay (MTS/MTT Assay)
This assay is fundamental in determining the cytotoxic and anti-proliferative effects of this compound.
Caption: Workflow for a typical cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0-250 µM). Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plates for a predetermined period, typically 48 to 96 hours, at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C. For MTT assays, a solubilization step is required after incubation.
-
Measurement: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay measures the disruption of the mitochondrial membrane potential, a key indicator of this compound-induced mitochondrial dysfunction.[6]
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Staining: Incubate the cells with JC-1 dye (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in membrane potential.
Conclusion and Future Directions
The cross-validation of this compound's mechanism of action across a diverse panel of cell lines confirms its primary role as a potent inhibitor of mitochondrial peptide deformylase, leading to apoptosis and cell cycle arrest, particularly in cancer cells. The provided data and protocols offer a solid foundation for researchers to further explore the therapeutic potential of this compound and its analogs. Future investigations could focus on synergistic combinations with other anticancer agents, as has been shown with celastrol, to enhance its efficacy and overcome potential resistance mechanisms.[8] The continued exploration of HsPDF as a therapeutic target holds significant promise for the development of novel and selective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A new human peptide deformylase inhibitable by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis in U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide deformylase inhibitor this compound reduces celastrol’s HSP70 induction while synergizing proliferation inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Actinonin and Marimastat for Matrix Metalloproteinase (MMP) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Actinonin and Marimastat, two prominent inhibitors of matrix metalloproteinases (MMPs). The information presented is collated from experimental data to assist researchers in selecting the appropriate inhibitor for their specific applications.
Introduction to MMPs and Their Inhibitors
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] While they play vital roles in physiological processes like wound healing and angiogenesis, their dysregulation is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[2][3] Consequently, the development of MMP inhibitors (MMPIs) has been a significant focus of therapeutic research.
This compound is a naturally occurring antibiotic agent produced by Actinomyces species.[4] It is known for its broad inhibitory activity, targeting not only certain MMPs but also other metalloenzymes like peptide deformylase (PDF) and aminopeptidases.[4][5] Marimastat is a synthetic, broad-spectrum MMPI that was one of the first orally bioavailable inhibitors to enter clinical trials for cancer therapy.[6][7] Both compounds function as competitive inhibitors by utilizing a hydroxamate group to chelate the essential zinc ion within the MMP active site.[6][8]
Comparative Overview
A summary of the general properties of this compound and Marimastat is presented below.
| Feature | This compound | Marimastat |
| Class | Natural Product, Antibiotic, Hydroxamate | Synthetic, Peptidomimetic, Hydroxamate |
| Primary Mechanism | Reversible, competitive inhibition via chelation of the active site Zn²⁺ ion.[4][8] | Reversible, competitive inhibition via chelation of the active site Zn²⁺ ion.[6][9] |
| Other Key Targets | Peptide Deformylase (PDF), Aminopeptidase M, Aminopeptidase N (CD13), Leucine Aminopeptidase.[4][5] | Primarily targets MMPs; considered a broad-spectrum MMP inhibitor.[10][11] |
| Bioavailability | Demonstrates antitumor effects in vivo via oral and parenteral routes in mouse models.[12] | Orally bioavailable.[6][13] |
| Clinical Development | Primarily used as a research tool; investigated for anticancer properties.[12][14] | Advanced to Phase III clinical trials for various cancers, but efficacy was limited and associated with musculoskeletal side effects.[7][9][15] |
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of this compound and Marimastat against various MMP subtypes is detailed below. The data, presented as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, are compiled from multiple sources. Marimastat generally exhibits significantly higher potency, with inhibitory constants in the low nanomolar range for many MMPs. This compound's affinity for MMPs is comparatively lower, typically in the mid-to-high nanomolar range.
| MMP Target | This compound (Kᵢ/IC₅₀, nM) | Marimastat (IC₅₀, nM) |
| MMP-1 (Collagenase-1) | 300[4] | 5[10][11][13] |
| MMP-2 (Gelatinase-A) | - | 6[10][11][13] |
| MMP-3 (Stromelysin-1) | 1700[4] | 115 - 230[6][13] |
| MMP-7 (Matrilysin) | Inhibits, value not specified[8] | 13[10][11] |
| MMP-8 (Collagenase-2) | 190[4] | 0.14[16] |
| MMP-9 (Gelatinase-B) | 330[4] | 3[10][11][13] |
| MMP-12 (Metalloelastase) | - | 5[13] |
| MMP-13 (Collagenase-3) | - | 0.7[16] |
| MMP-14 (MT1-MMP) | Targets MT1-MMP mediated activation[17] | 9[10][11] |
Note: Direct comparison should be made with caution due to variations in experimental conditions across different studies.
Mechanism of Action and Experimental Workflows
Both inhibitors prevent substrate binding by occupying the enzyme's active site.
Detailed Experimental Protocol: Fluorogenic MMP Inhibition Assay
This protocol describes a common in vitro method for determining the IC₅₀ value of an MMP inhibitor using a fluorescence resonance energy transfer (FRET) substrate.[18]
Materials:
-
Recombinant human MMP enzyme
-
MMP Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Fluorogenic FRET peptide substrate specific to the MMP being tested
-
Test Inhibitor (this compound or Marimastat) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute the MMP enzyme in Assay Buffer to a working concentration. Keep on ice.
-
Inhibitor Dilution: Prepare a series of dilutions of the test inhibitor in Assay Buffer. It is common to perform a 10-point, 2-fold serial dilution to cover a wide concentration range. Include a solvent-only control (vehicle).
-
Assay Plate Setup:
-
Add 25 µL of Assay Buffer to all wells.
-
Add 25 µL of each inhibitor dilution to the respective sample wells.
-
Add 25 µL of the vehicle to the "Enzyme Control" (no inhibitor) and "Blank" (no enzyme) wells.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 25 µL of the diluted MMP enzyme solution to all wells except the "Blank" wells.
-
Mix gently and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the FRET substrate solution in Assay Buffer according to the manufacturer's instructions.
-
Add 25 µL of the substrate solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., λex = 490 nm / λem = 520 nm, specific wavelengths depend on the FRET pair) every 1-2 minutes for 30-60 minutes in kinetic mode.[18]
-
-
Data Analysis:
-
For each well, determine the reaction rate (slope) from the linear portion of the fluorescence vs. time plot.
-
Subtract the rate of the "Blank" from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Enzyme Control" rate: % Inhibition = (1 - (Rate_Sample / Rate_EnzymeControl)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vitro and In Vivo Experimental Findings
This compound:
-
In Vitro: this compound demonstrates antiproliferative effects against various human tumor cell lines, with IC₅₀ values in the micromolar range.[4][14] It has been shown to induce a G1 cell cycle arrest and apoptosis.[14] Studies also indicate that this compound can inhibit the activation of proMMP-2 by targeting the function of membrane-type 1 MMP (MT1-MMP/MMP-14).[17]
-
In Vivo: In a syngeneic AKR mouse leukemia model, this compound showed dose-dependent antitumor activity, leading to a survival advantage.[14][19] Its anticancer effects are also linked to the inhibition of mitochondrial peptide deformylase (HsPDF), which leads to mitochondrial disruption and selective cell death in tumor cells.[12]
Marimastat:
-
In Vitro: Marimastat effectively inhibits the invasion of cancer cells in various models.[11] For example, at a concentration of 1 μM, it can inhibit vascular outgrowth, a key process in angiogenesis.[10]
-
In Vivo: As an orally bioavailable compound, Marimastat has been extensively studied in preclinical models. In an orthotopic model of oral squamous cell carcinoma, it significantly suppressed lymph node metastasis.[20] It has also shown partial protective effects against venom-induced coagulopathy in murine models by inhibiting snake venom metalloproteinases.[21] However, in human clinical trials, its therapeutic benefits were often outweighed by dose-limiting musculoskeletal toxicity.[7][9]
Summary and Conclusion
This compound and Marimastat are both hydroxamate-based inhibitors that chelate the active site zinc ion of MMPs. Their profiles, however, are distinct and suit different research needs.
-
Marimastat is a potent, broad-spectrum MMP inhibitor. Its high affinity for multiple MMPs makes it a powerful tool for studies where general inhibition of MMP activity is desired. Its history in clinical trials provides a wealth of in vivo and pharmacokinetic data, though its associated toxicity in humans is a critical consideration.[7][9]
-
This compound is a moderately potent MMP inhibitor but has a broader inhibitory profile that includes other critical metalloenzymes like aminopeptidases and peptide deformylase.[4] This makes it a less specific tool for studying MMPs exclusively but offers a unique polypharmacological profile for investigating broader cellular processes. Its demonstrated anti-tumor activity, potentially mediated through multiple targets including mitochondria, makes it an interesting compound for cancer biology research.[12][14]
The choice between this compound and Marimastat will depend on the specific experimental goals. For highly specific and potent inhibition of MMPs in vitro and in vivo, Marimastat is the superior choice. For studies exploring broader metalloproteinase inhibition or investigating multi-target anticancer effects, this compound presents a valuable alternative.
References
- 1. In vitro and in vivo studies on matrix metalloproteinases interacting with small intestine submucosa wound matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, Matrix metalloprotease (MMP) inhibitor (CAS 13434-13-4) | Abcam [abcam.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for the inhibition of M1 family aminopeptidases by the natural product this compound: Crystal structure in complex with E. coli aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor activity of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Cell-based evidence for aminopeptidase N/CD13 inhibitor this compound targeting of MT1-MMP-mediated proMMP-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. In vitro and in vivo preclinical venom inhibition assays identify metalloproteinase inhibiting drugs as potential future treatments for snakebite envenoming by Dispholidus typus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HsPDF as the Primary Target of Actinonin in Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Actinonin, a naturally occurring antibiotic, has demonstrated significant antiproliferative activity against a broad range of human cancer cell lines.[1][2] While initially believed to target Aminopeptidase N (APN), subsequent research has identified HsPDF, a mitochondrial enzyme, as the critical target responsible for its anticancer effects.[1][2] This guide synthesizes the key findings, presents comparative data on this compound's potency and selectivity, and provides the methodologies to enable researchers to independently verify these findings.
Comparative Analysis of this compound's Targets
The validation of HsPDF as the primary target of this compound relies on a combination of biochemical, genetic, and cellular evidence. This section compares the inhibitory activity of this compound against HsPDF and other potential targets.
Biochemical Potency
This compound is a potent inhibitor of HsPDF with activity in the nanomolar range. Its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) are significantly lower for HsPDF compared to other known targets like matrix metalloproteinases (MMPs).
| Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference |
| HsPDF | Ki: 0.28 nM | [3] |
| HsPDF | IC50: 43 nM | [4][5] |
| MMP-1 | Ki: 300 nM | [3] |
| MMP-3 | Ki: 1,700 nM | [3] |
| MMP-8 | Ki: 190 nM | [3] |
| MMP-9 | Ki: 330 nM | [3] |
| hmeprin α | Ki: 20 nM | [3] |
| Aminopeptidase N (APN/CD13) | Not the primary target for antiproliferative effects | [1][2][6] |
Table 1: Comparative Inhibitory Activity of this compound against HsPDF and Other Targets. Data clearly indicates a significantly higher potency of this compound for HsPDF.
Cellular Proliferation Inhibition
The antiproliferative activity of this compound correlates well with the inhibition of HsPDF. Studies have shown that this compound is effective against a wide array of cancer cell lines, and this activity is independent of APN expression.[1][2] Furthermore, the growth-inhibitory effect of this compound is significantly greater in cancer cell lines compared to their non-cancerous counterparts.[7]
| Cell Line | Cancer Type | IC50 / LC50 | Reference |
| Raji | Burkitt's Lymphoma | IC50: 4 µM | [3] |
| Daudi | Burkitt's Lymphoma | LC50: 5.3 µM | [4][5] |
| HL-60 | Promyelocytic Leukemia | LC50: 8.8 µM | [4][5] |
| MDA-MB-468 | Breast Cancer | IC50: 6.9 µM | [3] |
| PC3 | Prostate Cancer | IC50: 12.8 µM | [3] |
| SK-LC-19 | Lung Cancer | IC50: 16.6 µM | [3] |
| HeLa | Cervical Cancer | IC50: 27.4 µM | [3] |
| HT-1080 | Fibrosarcoma | IC50: 15.7 µM | [3] |
| HCT-116 | Colon Cancer | IC50: 22.6 µM | [3] |
Table 2: Antiproliferative Activity of this compound in Various Human Cancer Cell Lines. The consistent micromolar efficacy across diverse cancer types supports a fundamental mechanism of action, consistent with targeting a crucial mitochondrial enzyme.
Experimental Validation Workflows
The following diagrams illustrate the key experimental approaches used to validate HsPDF as the primary target of this compound.
Figure 1: Experimental workflow for validating HsPDF as the primary target of this compound.
Mechanism of Action: HsPDF Inhibition by this compound
This compound's mechanism of action involves the direct inhibition of HsPDF within the mitochondria. This disruption of a key mitochondrial process leads to impaired mitochondrial function and ultimately inhibits cell proliferation.
Figure 2: Proposed mechanism of action of this compound in human cancer cells.
Logical Framework for Target Validation
Figure 3: Logical diagram illustrating the convergence of evidence on HsPDF as the primary target.
Detailed Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed protocols for key experiments are provided below.
HsPDF Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant HsPDF.
Materials:
-
Recombinant human HsPDF
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM KCl, 0.01% Triton X-100, 10 µM CoCl2)
-
Fluorogenic peptide substrate (e.g., formyl-Met-Ala-Ser-AMC)
-
This compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add recombinant HsPDF to each well (except for the no-enzyme control).
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (XTT-based)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48-72 hours).
-
Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450-500 nm with a reference wavelength of ~650 nm).
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.
siRNA-mediated Knockdown of HsPDF
This genetic approach validates the importance of HsPDF for cell proliferation.
Materials:
-
Human cancer cell lines
-
siRNA targeting HsPDF and a non-targeting control siRNA
-
Transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
-
Reagents for Western blotting or qRT-PCR to confirm knockdown
-
Reagents for cell proliferation assay (as described above)
Procedure:
-
Seed cells in appropriate culture plates.
-
Prepare siRNA-transfection reagent complexes in serum-free medium according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete culture medium and incubate for 48-72 hours to allow for protein knockdown.
-
Confirm the knockdown of HsPDF expression by Western blotting or qRT-PCR.
-
Assess the effect of HsPDF knockdown on cell proliferation using a cell viability assay as described above. A significant reduction in proliferation in cells treated with HsPDF siRNA compared to the control siRNA validates HsPDF as a critical factor for cell growth.[1][8]
Conclusion
References
- 1. JCI - Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics [jci.org]
- 2. Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A new human peptide deformylase inhibitable by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticancer Activity of Novel this compound Derivatives as HsPDF Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of Actinonin and Galardin as MMP Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent matrix metalloproteinase (MMP) inhibitors: Actinonin and Galardin. This document outlines their mechanisms of action, comparative inhibitory activities based on experimental data, and detailed experimental protocols for their evaluation.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is implicated in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is associated with numerous pathological conditions such as cancer, arthritis, and cardiovascular diseases. Consequently, the development of potent and selective MMP inhibitors is a significant focus in therapeutic research. This guide focuses on a comparative analysis of two well-characterized hydroxamate-based MMP inhibitors, this compound and Galardin.
Profile of Inhibitors
This compound is a naturally occurring antibiotic produced by Streptomyces species. It is a peptidomimetic hydroxamate that exhibits broad-spectrum inhibitory activity against various metalloproteases, including MMPs and peptide deformylases.[1] Its ability to chelate the active site zinc ion is central to its inhibitory function.
Galardin (GM6001) , also known as Ilomastat, is a synthetic, broad-spectrum MMP inhibitor.[2] Like this compound, it contains a hydroxamate group that chelates the catalytic zinc ion within the MMP active site.[2] Galardin is widely used as a reference compound in MMP research due to its high potency against a range of MMPs.[2]
Mechanism of Action
Both this compound and Galardin function as competitive, reversible inhibitors of MMPs. Their mechanism of action is centered on the hydroxamic acid (-CONHOH) functional group, which acts as a potent zinc-chelating moiety. The hydroxamate group binds to the catalytic zinc ion (Zn2+) in the active site of the MMP, preventing the binding and subsequent cleavage of natural protein substrates.
Caption: Mechanism of Hydroxamate MMP Inhibition.
Comparative Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and Galardin against various MMPs. The data is presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, which are common metrics for inhibitor potency. Lower values indicate higher potency.
| MMP Target | This compound (Ki/IC50) | Galardin (GM6001) (Ki/IC50) |
| MMP-1 | 300 nM (Ki)[1] | 0.4 nM (IC50) |
| MMP-2 | - | 0.4 nM (Ki)[2] |
| MMP-3 | 1700 nM (Ki)[1] | 0.5 nM (Ki)[2] |
| MMP-8 | 190 nM (Ki)[1] | 3.7 nM (Ki)[2] |
| MMP-9 | 330 nM (Ki)[1] | 0.1 nM (Ki)[2], 0.051 nM (Ki)[3] |
| MMP-14 | Not Inhibited[4] | 0.051 nM (Ki)[3] |
Note: The inhibitory values are sourced from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
A common method for determining the inhibitory activity of compounds like this compound and Galardin is the Fluorogenic MMP Activity Assay using a Fluorescence Resonance Energy Transfer (FRET) peptide substrate.
Protocol: Fluorogenic MMP Activity Assay
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).
- MMP Enzyme: Reconstitute the purified, active MMP enzyme in the assay buffer to a desired stock concentration.
- FRET Substrate: Dissolve the fluorogenic FRET peptide substrate in DMSO to prepare a stock solution. Further dilute in assay buffer to the working concentration (typically 2X the final assay concentration).
- Inhibitor Solutions: Prepare a serial dilution of this compound and Galardin in DMSO. Further dilute in assay buffer to the desired concentrations (typically 4X the final assay concentration).
2. Assay Procedure:
- Add 25 µL of the inhibitor solution (or vehicle control) to the wells of a 96-well microplate.
- Add 50 µL of the diluted MMP enzyme solution to each well.
- Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
- Initiate the enzymatic reaction by adding 25 µL of the FRET substrate solution to each well.
- Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair (e.g., Ex/Em = 490/520 nm).
- Continue to monitor the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
3. Data Analysis:
- Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the kinetic curve for each inhibitor concentration.
- Plot the initial velocity as a function of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.
A[label="Prepare Reagents\n(Buffer, Enzyme, Substrate, Inhibitors)"];
B[label="Dispense Inhibitor/Control\nto 96-well Plate"];
C [label="Add MMP Enzyme Solution"];
D [label="Incubate (37°C, 30 min)"];
E [label="Add FRET Substrate Solution"];
F [label="Measure Fluorescence Kinetically"];
G [label="Calculate Initial Velocities"];
H [label="Plot Dose-Response Curve\n& Determine IC50"];
A -> B -> C -> D -> E -> F -> G -> H;
caption[label="Workflow for MMP Inhibitor Screening", shape=plaintext, fontcolor="#202124"];
}
Caption: Workflow for MMP Inhibitor Screening.
Impact on Signaling Pathways
MMPs are key regulators of the extracellular environment, and their activity influences various downstream signaling pathways that control cell behavior such as proliferation, migration, and survival. By degrading ECM components, MMPs can release bioactive molecules, expose cryptic binding sites, and modulate the activity of cell surface receptors. Inhibition of MMPs by compounds like this compound and Galardin can, therefore, have significant effects on these signaling cascades. For instance, MMP inhibition has been shown to affect pathways such as MAPK, PI3K-Akt, and Wnt signaling.[5][6][7]
Caption: MMPs in Cell Signaling Cascades.
Conclusion
Both this compound and Galardin are potent, broad-spectrum MMP inhibitors that function through a similar mechanism of chelating the active site zinc ion. Based on the available data, Galardin generally exhibits higher potency against a range of MMPs compared to this compound, with Ki and IC50 values often in the low to sub-nanomolar range. The choice between these inhibitors for research purposes may depend on the specific MMPs of interest, the required potency, and other experimental considerations. The provided experimental protocol offers a standardized method for their comparative evaluation in a laboratory setting. Further research into the selectivity profiles and off-target effects of these inhibitors will continue to be crucial for their potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Use of a specific MMP inhibitor (Galardin) for preservation of hybrid layer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | MMP inhibitor | Hello Bio [hellobio.com]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. researchgate.net [researchgate.net]
- 7. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Actinonin: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Actinonin, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for maintaining a safe and compliant research environment.
This compound Disposal Procedures
The recommended method for disposing of this compound is through a licensed professional waste disposal company.[1] This ensures that the compound is managed in accordance with all applicable national and local regulations. Under no circumstances should this compound be disposed of down the drain or into the sewer system, as it is considered slightly hazardous to water and potentially harmful to aquatic life with long-lasting effects.[2][3]
| Disposal Step | Procedure | Key Considerations |
| 1. Personal Protective Equipment (PPE) | Before handling this compound waste, equip yourself with appropriate PPE, including safety glasses, gloves, and a lab coat. If there is a risk of dust formation, use a respirator. | Contaminated gloves should be disposed of as chemical waste after use. |
| 2. Waste Collection & Containment | Collect this compound waste, including any unused product and contaminated materials, and place it in a suitable, tightly closed, and properly labeled container for disposal.[1] | Do not mix this compound waste with other waste streams. Avoid creating dust during the collection process.[1] |
| 3. Labeling | Clearly label the waste container as "Hazardous Waste" and include the name "this compound." Note any other components mixed with the waste. | Proper labeling is crucial for the safety of waste handlers and for regulatory compliance. |
| 4. Temporary Storage | Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials. | Recommended storage for the pure compound is often at -20°C in a dry place.[1] Waste should be stored in a manner that prevents environmental release. |
| 5. Professional Disposal | Arrange for the collection of the this compound waste by a licensed professional waste disposal service. Provide them with the Safety Data Sheet (SDS) for this compound. | This is the universally recommended disposal method to ensure regulatory compliance.[1] |
| 6. Accidental Release | In case of a spill, avoid dust formation.[1] Sweep or shovel the material into a suitable, closed container for disposal.[1] Ensure appropriate exhaust ventilation.[1] | Prevent the spilled product from entering drains.[1] |
Experimental Workflow for this compound Disposal
The following diagram outlines the logical steps for the proper disposal of this compound waste from a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: Safety Data Sheets for this compound present some conflicting hazard information. While one source classifies it as not hazardous, another states it is toxic if swallowed and may cause organ damage through prolonged exposure.[1] Therefore, a cautious approach is warranted, and this compound should be handled as a potentially hazardous chemical. Always consult your institution's specific waste disposal guidelines and the most current Safety Data Sheet.
References
Personal protective equipment for handling Actinonin
Essential Safety and Handling Guide for Actinonin
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans, to build deep trust and provide value beyond the product itself.
Personal Protective Equipment (PPE) for Handling this compound
There are conflicting recommendations regarding the necessary personal protective equipment for handling this compound. To ensure the highest safety standards, it is advisable to follow a conservative approach.
| PPE Component | Cayman Chemical SDS Recommendation[1] | Sigma-Aldrich Recommendation[2] | ChemicalBook Recommendation[3] | LKT Laboratories SDS Recommendation[4] | Recommended Protocol |
| Eye Protection | Not required | Eyeshields | Avoid contact with eyes | May cause eye irritation | Chemical safety goggles or glasses |
| Hand Protection | No special measures required | Gloves | Chemical impermeable gloves | May be harmful if absorbed through skin | Chemical-resistant gloves (e.g., nitrile) |
| Respiratory Protection | No special measures required | Type N95 (US) respirator | Ensure adequate ventilation | May be harmful if inhaled | Work in a well-ventilated area or use a fume hood. An N95 respirator is recommended if dust may be generated. |
| Skin and Body Protection | No special measures required | Not specified | Avoid contact with skin | May cause skin irritation | Laboratory coat |
Hazard Identification and Safety Ratings
Different suppliers provide varying hazard classifications for this compound. It is important to be aware of all potential hazards.
| Hazard Classification | Cayman Chemical SDS[1] | LKT Laboratories SDS[4] |
| GHS Classification | Not classified as hazardous | Not a hazardous substance or mixture |
| NFPA Rating | Health: 0, Fire: 0, Reactivity: 0 | Not specified |
| HMIS Rating | Health: 0, Fire: 0, Reactivity: 0 | Not specified |
| Potential Health Effects | No irritant effect on skin or eyes | May be harmful if inhaled, absorbed through the skin, or swallowed. May cause respiratory tract, skin, and eye irritation. |
Given the potential for irritation and harm upon inhalation or contact, treating this compound with a degree of caution is the most prudent approach.
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound, from receiving the compound to its disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the powdered form to minimize inhalation risks.[3][4]
-
Personal Protective Equipment (PPE): Before handling, ensure all recommended PPE is worn correctly:
-
Chemical safety goggles or glasses.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
An N95 respirator if there is a risk of generating dust.[2]
-
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
Handling Procedures
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[3]
-
Avoid Inhalation: Avoid breathing dust or aerosols.[4]
-
Weighing: If weighing the powdered form, do so in a fume hood or a ventilated balance enclosure to control dust.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing. This compound is soluble in ethanol, DMSO, and DMF.[2]
Storage
-
Container: Keep the container tightly closed.[4]
-
Location: Store in a dry and well-ventilated place.[4]
Spill Response
-
Isolate the Area: Evacuate and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a dry spill, avoid creating dust.[4] Gently sweep or vacuum the spilled material. Place the collected material into a suitable, closed container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: Wash off with soap and plenty of water.[4]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[4]
-
Ingestion: Never give anything by mouth to an unconscious person.[4] Rinse mouth with water.
In all cases of exposure, seek medical attention.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Characterization: Unused this compound and any materials heavily contaminated with it should be treated as chemical waste.
-
Container Disposal: Place waste in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. Do not allow the product to enter drains.[4] Follow all federal, state, and local environmental regulations.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
